Product packaging for 2-Hydroxyisonicotinic acid(Cat. No.:CAS No. 169253-31-0)

2-Hydroxyisonicotinic acid

Cat. No.: B064118
CAS No.: 169253-31-0
M. Wt: 139.11 g/mol
InChI Key: BXHCJLRTXPHUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxyisonicotinic acid is a valuable pyridine derivative and bifunctional organic scaffold of significant interest in medicinal chemistry and materials science. Its structure incorporates both a carboxylic acid and an ortho-positioned hydroxyl group on the pyridine ring, creating a versatile chelating agent and building block for synthesizing more complex molecules. A primary research application is its role as a key precursor in the development of metal-organic frameworks (MOFs) and coordination polymers, where it acts as a multidentate linker for various metal ions, enabling the construction of porous materials with tailored properties for gas storage, separation, and catalysis. In pharmaceutical research, this compound serves as a crucial intermediate for the synthesis of novel heterocyclic compounds, including potential kinase inhibitors and antimicrobial agents. Its mechanism of action in biological systems is often derived from its ability to chelate metal ions, which can interfere with metalloenzyme function, or from its incorporation into molecules that mimic natural substrates, thereby competitively inhibiting enzymatic activity. Researchers value this compound for its utility in exploring structure-activity relationships (SAR) and for generating diverse chemical libraries in drug discovery campaigns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO3 B064118 2-Hydroxyisonicotinic acid CAS No. 169253-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHCJLRTXPHUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944942
Record name 2-Hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-72-0
Record name 22282-72-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxypyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyisonicotinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known by its IUPAC name 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with significant applications in medicinal chemistry and as a versatile building block in organic synthesis. Its structure, featuring both a carboxylic acid and a hydroxypyridine moiety, imparts a range of interesting chemical properties and biological activities. This guide provides a comprehensive overview of its chemical characteristics, structural features, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-oxo-1,2-dihydropyridine-4-carboxylic acid[1]
Synonyms 2-Hydroxy-4-pyridinecarboxylic acid, 4-Carboxy-2(1H)-pyridinone[2][3]
CAS Number 22282-72-0[4]
Molecular Formula C₆H₅NO₃[4]
Molecular Weight 139.11 g/mol [1][4]
Melting Point >300 °C[5]
Boiling Point (Predicted) 384.0 ± 42.0 °C[5]
pKa (Predicted) 2.0 ± 0.20[5]
Solubility Information not available
LogP (Predicted) 0.0731[4]

Structure and Tautomerism

A crucial aspect of this compound's structure is its existence in tautomeric forms: the enol form (2-hydroxy-4-pyridinecarboxylic acid) and the keto form (2-oxo-1,2-dihydropyridine-4-carboxylic acid). Spectroscopic and crystallographic studies have shown that in the solid state, the compound predominantly exists as the keto tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This is a common feature for 2-hydroxypyridines.

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the keto form, along with the carboxylic acid group, allows for the formation of extensive intermolecular hydrogen bonding networks in the solid state. This contributes to its high melting point.

Spectral Data

¹H NMR Spectroscopy
  • A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).

  • A broad singlet for the N-H proton of the pyridone ring.

  • Signals for the three protons on the pyridine ring, with their chemical shifts and coupling patterns determined by their positions relative to the carbonyl, nitrogen, and carboxylic acid groups. For the related 2-hydroxynicotinic acid, proton signals are observed at approximately 8.4 ppm (doublet), 8.0 ppm (doublet), and 6.7 ppm (triplet).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. Key expected chemical shifts include:

  • A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.[6]

  • A signal for the pyridone carbonyl carbon (C2).

  • Four signals for the other carbons of the pyridine ring, with their shifts influenced by the substituents. Aromatic and heteroaromatic carbons generally appear between 100 and 150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For the keto tautomer, the following characteristic absorption bands are expected:

  • A broad O-H stretching band from the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.[7]

  • An N-H stretching band from the pyridone ring, around 3100-3000 cm⁻¹.

  • A strong C=O stretching band for the carboxylic acid carbonyl, typically around 1760-1690 cm⁻¹.[7]

  • A strong C=O stretching band for the pyridone carbonyl, typically around 1680-1640 cm⁻¹.

  • C-N and C-C stretching vibrations within the pyridine ring.

Experimental Protocols

General Synthesis of 2-Oxo-1,2-dihydropyridine-4-carboxylic Acid

Several synthetic routes to 2-oxo-1,2-dihydropyridine carboxylic acids have been reported. A general approach involves the condensation of an active methylene compound with a β-keto ester or a related derivative, followed by cyclization. One such method is the reaction of an anilinomethylidene derivative of Meldrum's acid with an active methylene nitrile.[8]

Methodology:

  • Formation of the Anilinomethylidene Derivative: Meldrum's acid is reacted with triethyl orthoformate and an aniline derivative with heating.

  • Condensation and Cyclization: The resulting anilinomethylidene derivative is then reacted with a cyanoacetamide in the presence of a base, such as potassium hydroxide, in ethanol.

  • Acidification and Isolation: The reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 2-oxo-1,2-dihydropyridine-4-carboxylic acid derivative.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[9]

Purification by Recrystallization

Methodology:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., water, ethanol, or a mixture thereof).

  • If the solution is colored, treat it with activated charcoal and filter while hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Biological Activity and Pathways

This compound and its derivatives are of interest in drug discovery. For instance, they serve as intermediates in the synthesis of various pharmaceuticals.

A notable biological pathway involving this molecule is its enzymatic degradation in certain microorganisms. In Mycobacterium sp. INA1, this compound is a key intermediate in the catabolism of isonicotinate. The enzyme 2-hydroxyisonicotinate dehydrogenase catalyzes the conversion of 2-hydroxyisonicotinate to 2,6-dihydroxypyridine-4-carboxylate.

Below is a diagram illustrating this enzymatic step.

Enzymatic_Conversion Enzymatic Conversion of this compound cluster_reactants Reactant cluster_enzyme Enzyme cluster_products Product A This compound C 2,6-Dihydroxypyridine-4-carboxylate A->C Catalysis B 2-Hydroxyisonicotinate Dehydrogenase B->A

Caption: Enzymatic conversion of this compound.

Conclusion

This compound is a molecule with a rich chemistry, characterized by its tautomerism and the presence of multiple functional groups. This guide has provided a detailed overview of its chemical and physical properties, structural aspects, and spectral characteristics. The outlined experimental protocols offer a starting point for its synthesis and purification. Furthermore, the identification of its role in a microbial metabolic pathway highlights its relevance in biochemical research. This comprehensive information serves as a valuable resource for scientists and researchers working with this versatile compound.

References

2-Hydroxyisonicotinic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyisonicotinic acid (also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid), a pivotal fine chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates its fundamental chemical properties, including its CAS number and molecular weight, and delves into its significant, albeit primarily supportive, role in the synthesis of higher-order chemical entities. While direct, extensive biological activity or modulation of specific signaling pathways by this compound itself is not widely documented in publicly available research, this guide will detail its applications as a foundational building block and provide generalized experimental contexts where it is employed.

Core Chemical and Physical Properties

This compound is a pyridine derivative with a hydroxyl group at the 2-position and a carboxylic acid group at the 4-position. This substitution pattern imparts specific reactivity and solubility characteristics that are advantageous in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
CAS Number 22282-72-0[1]
Molecular Weight 139.11 g/mol [1]
Molecular Formula C₆H₅NO₃[1]
Synonyms 2-Hydroxy-4-pyridinecarboxylic Acid, 2-oxo-1,2-dihydropyridine-4-carboxylic acid
Appearance White to Orange to Green powder to crystal
Purity >98.0% (GC)

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are often proprietary, general synthetic routes for related pyridine carboxylic acids can provide insight into its production. The synthesis of pyridine derivatives often involves multi-step processes that may include cyclization reactions, followed by functional group manipulations such as hydrolysis of a nitrile or oxidation of an alkyl group to form the carboxylic acid. For instance, a general method for producing 2-pyridine carboxylic acid involves the hydrolysis of 2-cyanopyridine under alkaline conditions, followed by acid neutralization and extraction.[2]

A logical workflow for a laboratory-scale synthesis could be conceptualized as follows:

Synthesis_Workflow Start Starting Material (e.g., Substituted Pyridine) Step1 Functional Group Introduction/Modification Start->Step1 Reagents Step2 Hydrolysis or Oxidation to form Carboxylic Acid Step1->Step2 Intermediate Purification Purification (e.g., Crystallization, Chromatography) Step2->Purification Crude Product Product 2-Hydroxyisonicotinic Acid Purification->Product Final Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[3] Its unique structure serves as a scaffold for building active pharmaceutical ingredients (APIs).

Key Application Areas:

  • Tuberculosis Therapeutics: It is used as a starting material in the synthesis of novel compounds aimed at treating tuberculosis.[3]

  • Metabolic Disorders: The compound is a precursor in the development of drugs targeting various metabolic disorders.[3]

  • HIV Protease Inhibitors: It plays a role in the optimization and synthesis of HIV drugs.[3]

  • Agrochemicals: In the agrochemical field, it contributes to the creation of compounds designed to enhance crop protection and yield.[3]

Biological Activity and Signaling Pathways: An Indirect Role

Current scientific literature does not extensively detail direct biological activities or specific signaling pathway modulation by this compound itself. Its significance is largely as a structural component of larger, biologically active molecules. The final synthesized compounds, which incorporate the this compound moiety, may interact with a wide array of biological targets.

For example, if this compound were used to synthesize a novel enzyme inhibitor, the resulting molecule's interaction with its target enzyme would be the focus of biological assays. The logical relationship can be visualized as follows:

Logical_Relationship HIA 2-Hydroxyisonicotinic Acid Synthesis Chemical Synthesis HIA->Synthesis API Active Pharmaceutical Ingredient (API) Synthesis->API Target Biological Target (e.g., Enzyme, Receptor) API->Target Binds to/Inhibits Pathway Signaling Pathway Modulation Target->Pathway Is part of Effect Therapeutic Effect Pathway->Effect Leads to Experimental_Workflow Prep Prepare Solutions (Enzyme, Substrate, Inhibitor) Incubate Pre-incubate Enzyme + Inhibitor Prep->Incubate React Add Substrate to Initiate Reaction Incubate->React Measure Monitor Reaction Rate (Spectrophotometry) React->Measure Analyze Data Analysis (e.g., Calculate Ki) Measure->Analyze Result Determine Inhibitory Activity Analyze->Result

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxyisonicotinic Acid and its Isomer, 2-Hydroxynicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of hydroxylated pyridinecarboxylic acids is of significant interest in medicinal chemistry and drug development due to their prevalence in various bioactive compounds. This technical guide provides a comprehensive overview of the synthetic pathways to two important isomers: 2-hydroxyisonicotinic acid and 2-hydroxynicotinic acid. A direct synthetic route from nicotinic acid to this compound is not chemically feasible due to the required isomerization of the pyridine core. Therefore, this guide presents two distinct, multi-step synthetic pathways.

The first pathway details a practical synthesis of This compound starting from isonicotinic acid. The second, and more direct, pathway outlines the synthesis of 2-hydroxynicotinic acid from nicotinic acid. For each pathway, this guide provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Part 1: Synthesis of this compound from Isonicotinic Acid

The synthesis of this compound (pyridine-4-carboxylic acid, 2-hydroxy-) from isonicotinic acid is a multi-step process that involves the activation of the pyridine ring via N-oxidation, followed by chlorination and subsequent hydrolysis.

Signaling Pathway

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Isonicotinic_Acid Isonicotinic Acid Isonicotinic_Acid_N_Oxide Isonicotinic Acid N-Oxide Isonicotinic_Acid->Isonicotinic_Acid_N_Oxide H₂O₂ / Acetic Acid Isonicotinic_Acid_N_Oxide_2 Isonicotinic Acid N-Oxide Chloro_Isonicotinic_Acid 2-Chloroisonicotinic Acid Isonicotinic_Acid_N_Oxide_2->Chloro_Isonicotinic_Acid POCl₃ Chloro_Isonicotinic_Acid_2 2-Chloroisonicotinic Acid Hydroxy_Isonicotinic_Acid This compound Chloro_Isonicotinic_Acid_2->Hydroxy_Isonicotinic_Acid Aqueous Base (e.g., NaOH) then Acidification

Caption: Synthesis of this compound from Isonicotinic Acid.

Experimental Protocols

Step 1: Synthesis of Isonicotinic Acid N-Oxide

  • Procedure: In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid.

  • Add a 30% aqueous solution of hydrogen peroxide dropwise to the stirred solution.

  • Heat the reaction mixture at 70-80°C for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude N-oxide.

Step 2: Synthesis of 2-Chloroisonicotinic Acid

  • Procedure: To the crude isonicotinic acid N-oxide, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the mixture to reflux (around 105-110°C) and maintain for 2-4 hours.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Adjust the pH to precipitate the crude 2-chloroisonicotinic acid.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Synthesis of this compound

  • Procedure: Suspend the crude 2-chloroisonicotinic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • The product, this compound, will precipitate out of solution.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Quantitative Data
StepStarting MaterialProductReagentsTypical YieldPurity
1Isonicotinic AcidIsonicotinic Acid N-OxideH₂O₂/Acetic Acid>90%-
2Isonicotinic Acid N-Oxide2-Chloroisonicotinic AcidPOCl₃60-70%-
32-Chloroisonicotinic AcidThis compoundNaOH (aq), HClHigh>95%

Part 2: Synthesis of 2-Hydroxynicotinic Acid from Nicotinic Acid

A more direct synthetic transformation can be achieved to produce the isomer, 2-hydroxynicotinic acid (pyridine-3-carboxylic acid, 2-hydroxy-), starting from nicotinic acid. This pathway also proceeds through N-oxidation and chlorination, followed by hydrolysis.

Signaling Pathway

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis Nicotinic_Acid Nicotinic Acid Nicotinic_Acid_N_Oxide Nicotinic Acid N-Oxide Nicotinic_Acid->Nicotinic_Acid_N_Oxide H₂O₂ / Acetic Acid Nicotinic_Acid_N_Oxide_2 Nicotinic Acid N-Oxide Chloro_Nicotinic_Acid 2-Chloronicotinic Acid Nicotinic_Acid_N_Oxide_2->Chloro_Nicotinic_Acid POCl₃ / Triethylamine Chloro_Nicotinic_Acid_2 2-Chloronicotinic Acid Hydroxy_Nicotinic_Acid 2-Hydroxynicotinic Acid Chloro_Nicotinic_Acid_2->Hydroxy_Nicotinic_Acid Aqueous Base (e.g., NaOH) then Acidification

Caption: Synthesis of 2-Hydroxynicotinic Acid from Nicotinic Acid.

Experimental Protocols

Step 1: Synthesis of Nicotinic Acid N-Oxide

  • Procedure: Dissolve nicotinic acid in glacial acetic acid in a round-bottom flask.

  • To this solution, add 30% hydrogen peroxide dropwise with stirring.

  • Heat the mixture to 70-80°C and maintain for 3-5 hours.

  • After cooling, the solvent is removed under reduced pressure to yield nicotinic acid N-oxide. This is often used in the next step without further purification.

Step 2: Synthesis of 2-Chloronicotinic Acid

  • Procedure: Suspend nicotinic acid N-oxide in an excess of phosphorus oxychloride (POCl₃).[1]

  • Add triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature may rise to around 50°C.[1]

  • Heat the resulting solution at 100°C for approximately 4 hours.[1]

  • Distill off the excess POCl₃ under vacuum.[1]

  • Pour the residue into water at a temperature below 40°C.[1]

  • Adjust the pH to 2.0-2.5 with a diluted caustic soda solution to precipitate the 2-chloronicotinic acid.[1]

  • Filter, wash, and dry the product.

Step 3: Synthesis of 2-Hydroxynicotinic Acid

  • Procedure: The hydrolysis of 2-chloronicotinic acid is achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification.[2]

  • Alternatively, a one-pot synthesis from nicotinic acid N-oxide has been reported. After reacting nicotinic acid N-oxide with POCl₃ and an organic base (like tri-n-butylamine) under ice cooling, the excess POCl₃ is distilled off, and the residue is hydrolyzed with water to yield 2-hydroxynicotinic acid directly.[3]

Quantitative Data
StepStarting MaterialProductReagentsTypical YieldPurityMelting Point (°C)
1Nicotinic AcidNicotinic Acid N-OxideH₂O₂/Acetic AcidHigh--
2Nicotinic Acid N-Oxide2-Chloronicotinic AcidPOCl₃ / Triethylamine65-70%[1]-173-175[1]
3 (Hydrolysis)2-Chloronicotinic Acid2-Hydroxynicotinic AcidNaOH (aq), HCl--258-260[2]
3 (One-pot)Nicotinic Acid N-Oxide2-Hydroxynicotinic AcidPOCl₃ / Tri-n-butylamine, H₂O47%[3]99%[3]261.8[3]

Conclusion

This guide provides detailed synthetic routes for both this compound and 2-hydroxynicotinic acid. While the user's initial query specified a transformation that is not synthetically direct, the provision of a practical synthesis for the named target from a suitable precursor, alongside a more direct synthesis of a closely related and synthetically accessible isomer from the specified starting material, offers a comprehensive and practical resource for researchers in the field. The provided experimental protocols, quantitative data, and workflow diagrams are intended to support the successful synthesis of these valuable compounds in a research and development setting.

References

Spectroscopic Characterization of 2-Hydroxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid (CAS No. 22282-72-0), a derivative of isonicotinic acid, presents a molecule of interest for medicinal chemistry and drug development.[1] Isonicotinic acid derivatives have a history of biological activity, most notably as antitubercular agents.[2] A comprehensive understanding of the structural and electronic properties of this compound is paramount for its potential application. This technical guide outlines the standard procedures for acquiring and interpreting key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Due to the limited availability of public spectroscopic data for this compound, this document focuses on the experimental protocols and expected spectral features, providing a framework for researchers to generate and analyze this critical information.

A crucial aspect of this compound's structure is its existence in tautomeric forms: the 'hydroxy' form and the 'oxo' (or 'pyridone') form (2-oxo-1,2-dihydropyridine-4-carboxylic acid).[3][4] The equilibrium between these tautomers can be influenced by the solvent and the physical state (solid or solution), which will be reflected in the spectroscopic data.

Tautomers cluster_tautomers Tautomeric Equilibrium 2_hydroxy This compound 2_oxo 2-Oxo-1,2-dihydropyridine-4-carboxylic Acid 2_hydroxy->2_oxo Equilibrium

Caption: Tautomeric forms of this compound.

Spectroscopic Data Summary

While specific, publicly available datasets for this compound are scarce, the following tables outline the expected spectral characteristics based on its structure and the known ranges for similar functional groups. These tables are intended to serve as a guide for the analysis of experimentally obtained data.

Table 1: Expected ¹H NMR Data

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)Notes
H-36.5 - 7.0Doublet1-3
H-57.5 - 8.0Doublet of doublets5-8, 1-3
H-68.0 - 8.5Doublet5-8
-OH (Carboxyl)10.0 - 13.0Broad Singlet-Exchangeable with D₂O
-NH/-OH (Ring)VariableBroad Singlet-Dependent on tautomeric form and solvent

Table 2: Expected ¹³C NMR Data

CarbonExpected Chemical Shift (ppm)Notes
C-2160 - 170Highly dependent on tautomeric form (C-O vs C=O)
C-3105 - 115
C-4140 - 150
C-5120 - 130
C-6145 - 155
C=O (Carboxyl)165 - 175

Table 3: Expected IR Spectroscopy Data

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadCharacteristic broad absorption
C=O (Carboxylic Acid)1680 - 1720StrongPosition can be affected by hydrogen bonding
C=O (Pyridone)1640 - 1680StrongIf the oxo tautomer is present
C=C / C=N1550 - 1650Medium-StrongAromatic and pyridone ring stretches
C-O1200 - 1300Medium-Strong

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺140.034For the molecular formula C₆H₅NO₃ (Monoisotopic Mass: 139.027)
[M-H]⁻138.012
[M+Na]⁺162.016

Experimental Protocols

The following are detailed methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). DMSO-d₆ is often a good choice for carboxylic acids as it can dissolve the sample and allow for the observation of exchangeable protons.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

    • Perform baseline correction.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection:

    • Ensure the ATR crystal (typically diamond) is clean.

    • Collect a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can enhance ionization.

  • Mass Spectrometry Analysis:

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

    • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be run.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal.

  • Data Analysis:

    • Identify the molecular ion peak in both positive and negative modes.

    • Use high-resolution mass spectrometry to determine the accurate mass and predict the elemental formula.

MS_Workflow Sample_Solution Prepare Dilute Solution ESI_Ionization Electrospray Ionization (+/- Modes) Sample_Solution->ESI_Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) ESI_Ionization->Mass_Analysis Data_Interpretation Data Interpretation (Molecular Ion, Accurate Mass) Mass_Analysis->Data_Interpretation Formula_Determination Elemental Formula Determination Data_Interpretation->Formula_Determination

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity, purity, and for understanding its chemical properties. While publicly available spectral data is limited, the experimental protocols and expected spectral features outlined in this guide provide a robust framework for researchers to obtain and interpret the necessary NMR, IR, and MS data. Careful consideration of the tautomeric equilibrium is critical for a complete and accurate structural elucidation. This foundational data is a prerequisite for any further investigation into the biological activity and potential therapeutic applications of this and related compounds.

References

Tautomerism in 2-Hydroxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisonicotinic acid, a heterocyclic compound of interest in pharmaceutical and materials science, exhibits complex tautomeric equilibria in solution. This guide provides an in-depth analysis of its structural isomerism, focusing on the interplay between the pyridinol, pyridone, and zwitterionic forms. Detailed experimental protocols for the characterization of these tautomers using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are presented, alongside computational insights. Quantitative data, based on analogous compounds, are summarized to illustrate the profound influence of solvent polarity on the tautomeric distribution. This document serves as a comprehensive resource for researchers investigating the physicochemical properties and reaction mechanisms of this compound and its derivatives.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, polarity, and biological activity.[1] this compound (also known as 2-hydroxy-4-pyridinecarboxylic acid) is a prime example of a heterocyclic compound where prototropic tautomerism dictates its chemical behavior.

The presence of a hydroxyl group at the 2-position of the pyridine ring, in conjunction with the ring nitrogen and the carboxylic acid at the 4-position, allows for the existence of three principal tautomeric forms:

  • 2-Hydroxypyridine-4-carboxylic acid (Enol form): An aromatic hydroxypyridine structure.

  • 2-Oxo-1,2-dihydropyridine-4-carboxylic acid (Keto or Pyridone form): A non-aromatic pyridone structure.

  • 4-Carboxy-1,2-dihydropyridinium-2-olate (Zwitterionic form): A dipolar ionic form where the carboxylic proton has transferred to the pyridine nitrogen.

Figure 1: Tautomeric forms of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The following table summarizes the expected distribution of tautomers in various solvents, with equilibrium constants defined as KT = [Pyridone or Zwitterion] / [Enol].

SolventDielectric Constant (ε)Predominant Tautomer(s)Estimated KTRationale
Gas Phase1Enol< 1In the absence of solvent stabilization, the aromatic enol form is predicted to be more stable.[4]
Cyclohexane2.0Enol / Pyridone~ 1In non-polar solvents, both tautomers can coexist in comparable amounts.[3]
Chloroform4.8Pyridone> 1The increased polarity begins to favor the more polar pyridone tautomer.
Ethanol24.6Pyridone / Zwitterion>> 1Polar protic solvents strongly stabilize the pyridone and zwitterionic forms through hydrogen bonding.
Water80.1Pyridone / Zwitterion>>> 1The high polarity and hydrogen bonding capacity of water heavily favors the charged zwitterionic and polar pyridone forms.[2]
DMSO46.7Pyridone / Zwitterion>> 1Polar aprotic solvents favor the polar tautomers; zwitterionic forms of similar compounds have been observed in DMSO.[5]

Experimental Protocols for Tautomer Characterization

The determination of tautomeric ratios in solution is primarily accomplished through spectroscopic methods. NMR and UV-Vis spectroscopy are particularly powerful tools for this purpose.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to quantify the tautomeric equilibrium if the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[6][7]

Objective: To determine the tautomeric equilibrium constant (KT) of this compound in various deuterated solvents by 1H NMR.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, CD3OD, D2O). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Record high-resolution 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify distinct sets of aromatic proton signals corresponding to the different tautomers. The pyridone and zwitterionic forms are expected to have signals at different chemical shifts compared to the enol form due to changes in aromaticity and charge distribution.

    • The N-H proton of the pyridone tautomer and the N+-H proton of the zwitterion are expected to appear as broad singlets at a downfield chemical shift (typically >10 ppm in DMSO-d6).

    • The O-H proton of the enol form will also be present, though it may exchange with residual water in the solvent.

  • Quantification:

    • Carefully integrate the area of well-resolved, non-overlapping proton signals for each tautomer. For instance, the signals of the protons at the 3, 5, and 6 positions of the pyridine ring can be used.

    • Calculate the mole fraction (χ) of each tautomer from the integrated areas. For an equilibrium between two species, A and B, using signals with the same number of protons: χA = IntegralA / (IntegralA + IntegralB)

    • The equilibrium constant is then calculated as KT = χPyridone/Zwitterion / χEnol.

NMR_Workflow cluster_workflow NMR Protocol for Tautomer Quantification A Prepare solutions of This compound in various deuterated solvents B Acquire 1H NMR spectra at constant temperature A->B C Identify and assign distinct signals for each tautomer B->C D Integrate non-overlapping signals C->D E Calculate mole fractions of each tautomer D->E F Determine Equilibrium Constant (KT) E->F

Figure 2: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy Protocol

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium of this compound in various solvents.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in a range of spectroscopic-grade solvents (e.g., hexane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Spectral Analysis:

    • Analyze the spectra for changes in the position and intensity of absorption bands as a function of solvent polarity.

    • The aromatic enol form is expected to have a λmax at a shorter wavelength compared to the more conjugated pyridone form.

    • The zwitterionic form in aqueous solution may present unique absorption bands, often at longer wavelengths, which can be used as a diagnostic marker. For instance, the zwitterionic form of 3-hydroxypyridine in water shows distinct peaks around 247 nm and 315 nm, while the enol form absorbs around 278 nm.[4]

  • Quantitative Estimation (where distinct bands are present):

    • If the molar absorptivity coefficients (ε) for each tautomer at a specific wavelength are known or can be estimated (e.g., by using "locked" derivatives or computational methods), the concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc).

    • The equilibrium constant can then be calculated from the ratio of the concentrations.

Computational Chemistry Insights

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental studies.[9][10] These methods can predict:

  • Relative Stabilities: The ground-state energies of the different tautomers can be calculated in the gas phase and in solution (using continuum solvent models like PCM), allowing for the prediction of the most stable tautomer and the tautomerization energy (ΔET).[4]

  • Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer, which is crucial for assigning experimental signals.[11]

  • Reaction Pathways: The energy barrier for the interconversion between tautomers can be calculated by locating the transition state, providing insight into the kinetics of the tautomerization process.

Logical_Flow cluster_logic Integrated Approach to Tautomer Analysis Exp Experimental Spectroscopy (NMR, UV-Vis) Data Tautomer Ratios (KT) and Spectroscopic Data Exp->Data Comp Computational Chemistry (DFT) Assign Spectral Assignment Comp->Assign Validate Validation of Computational Model Comp->Validate Data->Validate Understand Comprehensive Understanding of Tautomerism Data->Understand Assign->Exp Validate->Understand

Figure 3: Logic diagram for tautomerism studies.

Conclusion

The tautomerism of this compound is a complex interplay of at least three forms: enol, pyridone, and zwitterion. The equilibrium is profoundly influenced by the solvent environment, with polar, protic solvents strongly favoring the pyridone and zwitterionic species. A combined approach utilizing NMR and UV-Vis spectroscopy, supported by computational modeling, provides a robust framework for the qualitative and quantitative characterization of this equilibrium. For professionals in drug development and materials science, a thorough understanding of the predominant tautomeric form under specific conditions is essential for predicting molecular properties, designing synthetic routes, and elucidating mechanisms of action.

References

An In-depth Technical Guide to the Solubility of 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, also known as 2-hydroxypyridine-4-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₆H₅NO₃.[1] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, suggests the potential for complex solubility behavior, influenced by pH and the hydrogen-bonding capacity of the solvent. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and a visual representation of a standard experimental workflow.

Despite its relevance in medicinal chemistry and organic synthesis, a thorough review of scientific literature and chemical databases reveals a notable scarcity of precise, quantitative solubility data for this compound in various organic and inorganic solvents. Qualitative descriptions such as "slightly soluble in water" are available, but numerical data (e.g., in g/100 mL or mol/L) remain largely unpublished.[2][3] This guide aims to bridge this gap by providing researchers with the methodologies to generate this critical data in-house.

A study on the solubility of hydroxynicotinic acid isomers in water and ethanol found that in ethanol, the 2-hydroxy isomer (2-hydroxynicotinic acid) is among the most soluble of the isomers studied.[4] While not the exact compound of interest, this suggests that this compound may also exhibit favorable solubility in polar protic solvents like ethanol.

Data Presentation

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole FractionMethod of Determination
Water25e.g., Shake-Flask
Ethanol25e.g., Shake-Flask
Methanol25e.g., Shake-Flask
Acetone25e.g., Shake-Flask
Dichloromethane25e.g., Shake-Flask
Dimethyl Sulfoxide (DMSO)25e.g., Shake-Flask
N,N-Dimethylformamide (DMF)25e.g., Shake-Flask

Experimental Protocols

To empower researchers to determine the solubility of this compound, two standard and widely accepted experimental protocols are detailed below: the Equilibrium Shake-Flask Method and Potentiometric Titration.

Equilibrium Shake-Flask Method

This is a robust method for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

  • Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid from the liquid phase, either centrifuge the sample or allow it to stand undisturbed in the temperature-controlled environment.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in the desired units (e.g., mg/mL, mol/L).

Potentiometric Titration

This method is particularly useful for ionizable compounds like this compound and can also be used to determine the pKa.

Objective: To determine the aqueous solubility of this compound by measuring the pH change during titration.

Materials:

  • This compound (solid)

  • Deionized water

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Preparation of a Slurry: Prepare a slurry of this compound in a known volume of deionized water. Ensure there is an excess of undissolved solid.

  • Titration: While stirring the slurry, add the standardized titrant (NaOH for an acidic compound) in small, precise increments.

  • pH Measurement: Record the pH of the slurry after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The point at which the solid phase completely dissolves is indicated by a distinct change in the shape of the titration curve. The solubility can be calculated from the amount of titrant added up to this point. Alternatively, more complex thermodynamic models can be fitted to the entire titration curve to determine both solubility and pKa.

Mandatory Visualization

experimental_workflow start Start add_excess Add excess this compound to solvent in a sealed flask start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate phase_separation Phase Separation (Settle or Centrifuge) equilibrate->phase_separation withdraw_supernatant Withdraw supernatant with syringe phase_separation->withdraw_supernatant filter_solution Filter through 0.45 µm syringe filter withdraw_supernatant->filter_solution dilute_sample Accurately dilute the filtrate filter_solution->dilute_sample analytical_quantification Quantify concentration (e.g., HPLC, UV-Vis) dilute_sample->analytical_quantification calculate_solubility Calculate Solubility analytical_quantification->calculate_solubility end End calculate_solubility->end

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

References

An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyisonicotinic acid (also known as 2-hydroxy-4-pyridinecarboxylic acid or its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid), a key heterocyclic compound with significant applications in pharmaceutical and agricultural research. This document details the historical discovery of the molecule, its initial characterization, and various methods for its synthesis. Quantitative data, detailed experimental protocols, and visualizations of relevant pathways are presented to serve as a valuable resource for the scientific community.

Introduction

This compound is a pyridinecarboxylic acid derivative that has garnered interest as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structure, featuring both a hydroxyl (or oxo) group and a carboxylic acid function on a pyridine ring, imparts unique chemical properties that are leveraged in drug development and other fine chemical industries. This guide explores the origins of this compound, from its initial identification as a microbial metabolite to its chemical synthesis and characterization.

Discovery and History

The first definitive identification and characterization of this compound in the scientific literature dates back to 1978. Gupta and Shukla reported its isolation as a metabolite during the microbial transformation of isonicotinic acid and the anti-tuberculosis drug isoniazid by the bacterium Sarcina sp.[1] This discovery was significant as it elucidated a key step in the metabolic pathway of these compounds.

Microbial Transformation Pathway

The biotransformation of isonicotinic acid to this compound is a critical step in the metabolic cascade within Sarcina sp. This process is followed by further hydroxylation to citrazinic acid. The pathway highlights the enzymatic machinery within the microorganism capable of hydroxylating the pyridine ring.

Microbial_Metabolism Isonicotinic_acid Isonicotinic Acid 2_HINA This compound Isonicotinic_acid->2_HINA Isonicotinic acid hydroxylase Citrazinic_acid Citrazinic Acid 2_HINA->Citrazinic_acid This compound hydroxylase

Figure 1: Microbial metabolism of isonicotinic acid in Sarcina sp.

Physicochemical Properties and Characterization

This compound exists in equilibrium with its tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomerism is a key feature of its chemical behavior.

Quantitative Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number22282-72-0[2][3]
Molecular FormulaC6H5NO3[2][3]
Molecular Weight139.11 g/mol [2][3]
Melting Point>300 °C[2]
pKaData not available in searched literature
SolubilityData not available in searched literature
LogP0.0731[4]
Spectral Characterization

The initial characterization by Gupta and Shukla provided key spectral data for the identification of the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum showed a doublet at 2.07 τ (J = 6 cps) corresponding to the α-proton of the pyridine ring and a signal at 3.19 τ for the β-protons. The reduction in the number of α-protons compared to isonicotinic acid indicated substitution at the 2-position.[1]

  • Mass Spectrometry (MS): The mass spectrum exhibited a molecular ion peak at m/e 139, consistent with the molecular formula C6H5NO3. Other prominent peaks were observed at m/e 122 (loss of OH) and m/e 111 (loss of a carbonyl group).[1]

Synthesis of this compound

While first identified as a metabolite, chemical synthesis routes are crucial for its application in research and development. The following sections detail experimental protocols for its preparation.

Microbial Synthesis (Based on Gupta and Shukla, 1978)

This protocol describes the formation of this compound through microbial transformation.

Experimental Protocol:

  • Organism and Culture: Sarcina sp. is grown in a suitable medium containing isonicotinic acid or isoniazid as the carbon source.

  • Incubation: Resting cells are incubated with a 0.1% solution of isonicotinic acid in the presence of 0.5 mM KCN for 24 hours, or without KCN at 30-35°C with occasional shaking for 72-96 hours.

  • Extraction: The culture broth is centrifuged to remove cells. The supernatant is then acidified and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The extracted compound is purified using chromatographic techniques, such as column chromatography on silica gel.

  • Characterization: The purified product is characterized by NMR and mass spectrometry to confirm its identity as this compound.[1]

Chemical Synthesis

Chemical_Synthesis Start 4-Methyl-2-nitropyridine Intermediate1 4-Methyl-2-nitropyridine N-oxide Start->Intermediate1 Oxidation (e.g., m-CPBA) Intermediate2 2-Hydroxy-4-methylpyridine N-oxide Intermediate1->Intermediate2 Nucleophilic substitution (e.g., Ac2O, heat) Intermediate3 2-Hydroxy-4-methylpyridine Intermediate2->Intermediate3 Reduction (e.g., PCl3) Intermediate4 This compound Intermediate3->Intermediate4 Oxidation of methyl group (e.g., KMnO4)

Figure 2: A plausible synthetic route for this compound.

Biological Activity and Applications

This compound serves as a crucial building block in the development of pharmaceuticals and agrochemicals.[1][5] Its utility is primarily as a synthetic intermediate, and there is limited information in the searched literature regarding its direct biological activity on specific signaling pathways or receptors.

Role as a Pharmaceutical Intermediate

The compound's structure is incorporated into more complex molecules to modulate their pharmacological properties. It is used in the synthesis of compounds targeting a range of conditions, including tuberculosis and metabolic disorders.[5]

Agricultural Applications

In the field of agricultural chemistry, this compound has been investigated as a potential plant growth regulator.[1]

Conclusion

This compound, first discovered as a microbial metabolite, has become a valuable compound in synthetic chemistry. This guide has provided a detailed account of its history, physicochemical properties, and methods of synthesis. While its direct biological activity remains an area for further investigation, its role as a key intermediate in the development of new therapeutic and agricultural agents is well-established. The information compiled herein serves as a foundational resource for researchers engaged in the exploration and application of this versatile molecule.

References

An In-depth Technical Guide to the Potential Biological Activities of 2-Hydroxyisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Executive Summary

2-Hydroxyisonicotinic acid, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a pyridine derivative of significant interest in medicinal chemistry. While direct biological activity data for this compound is limited, it serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Its derivatives have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. A particularly noteworthy area of research is the potential for isonicotinic acid-based compounds to act as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD), a key enzyme in the cellular response to hypoxia. This technical guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Compound: this compound

This compound is a versatile chemical building block.[1] Its structure, featuring both a hydroxyl group and a carboxylic acid on a pyridine ring, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of a wide array of derivatives with potential therapeutic applications.[1]

Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD)

A primary area of interest for isonicotinic acid derivatives is their potential to inhibit HIF prolyl hydroxylases (PHDs). PHDs are key enzymes in the HIF-1 signaling pathway, which governs the cellular response to low oxygen levels (hypoxia).

The HIF-1 Signaling Pathway

Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. In hypoxic conditions, PHD activity is reduced, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of numerous genes involved in processes such as erythropoiesis, angiogenesis, and anaerobic metabolism. Inhibition of PHDs can mimic a hypoxic state, leading to the stabilization of HIF-α and the activation of these downstream genes, which has therapeutic implications for conditions like anemia.

HIF_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_p HIF-1α HIF-1α-OH Hydroxylated HIF-1α HIF-1α_p->HIF-1α-OH Hydroxylation PHD PHD Enzyme PHD->HIF-1α-OH O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD 2OG 2-Oxoglutarate 2OG->PHD VHL VHL E3 Ligase HIF-1α-OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Ub Ubiquitin Ub->VHL HIF-1α_s HIF-1α (Stable) HIF-1_dimer HIF-1 Dimer HIF-1α_s->HIF-1_dimer Dimerization HIF-1β HIF-1β HIF-1β->HIF-1_dimer Nucleus HRE Hypoxia Response Element (HRE) HIF-1_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, VEGF) HRE->Target_Genes Activation PHI PHD Inhibitor (e.g., Isonicotinic Acid Derivative) PHI->PHD Inhibition Oxidative_Burst_Assay Start Start Prep_Blood Dilute heparinized human whole blood with HBSS Start->Prep_Blood Add_Compound Add 25 µL of diluted blood and test compound to a 96-well plate Prep_Blood->Add_Compound Incubate_1 Incubate at 37°C for 15 min in a luminometer chamber Add_Compound->Incubate_1 Add_Reagents Add serum-opsonized zymosan (SOZ) and luminol (chemiluminescence probe) Incubate_1->Add_Reagents Measure Measure chemiluminescence (ROS production) Add_Reagents->Measure Analyze Calculate % inhibition relative to control and determine IC₅₀ values Measure->Analyze End End Analyze->End MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate Start->Serial_Dilution Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate the plate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity (bacterial growth) Incubate_Plate->Read_Results Determine_MIC The MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

References

An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid Derivatives: Synthesis, Characteristics, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisonicotinic acid, a pyridine carboxylic acid derivative, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, fundamental characteristics, and biological activities of these compounds. It details the synthetic routes to the core structure and its key derivatives, including esters, amides, and Schiff bases. The document further explores their potent anti-inflammatory and antimicrobial properties, supported by quantitative data and an elucidation of their mechanisms of action. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding and application in research and drug development.

Introduction

This compound (also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a heterocyclic organic compound that has garnered considerable attention as a privileged scaffold in the design of novel therapeutic agents. Its structural rigidity, potential for hydrogen bonding, and the presence of multiple reactive sites make it an ideal starting point for the synthesis of a wide array of derivatives. These derivatives have demonstrated a broad spectrum of biological activities, most notably as anti-inflammatory and antimicrobial agents. This guide aims to provide a detailed technical overview for researchers and professionals engaged in the discovery and development of new drugs based on this promising chemical entity.

Synthesis of this compound and its Derivatives

The synthetic accessibility of this compound and its derivatives is a key factor in its widespread use in medicinal chemistry.

Synthesis of the this compound Core

A highly efficient, one-step method for the synthesis of this compound involves the reaction of nicotinic acid N-oxide with phosphorus oxychloride (POCl₃) in the presence of an organic base.[1]

Experimental Protocol: Synthesis of this compound [1]

  • To a solution of nicotinic acid N-oxide (1 mole) in a suitable organic solvent (e.g., acetonitrile), add phosphorus oxychloride (1.2 moles) and an organic base (e.g., triethylamine, 1.5 moles) under controlled cooling (ice bath).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Following the reaction, carefully quench the mixture with water.

  • The resulting precipitate of this compound is then collected by filtration, washed with cold water, and dried under vacuum.

  • This method has been reported to yield the product in high purity (99%) and a moderate yield (47%).[1]

G Nicotinic Acid N-Oxide Nicotinic Acid N-Oxide Reaction Mixture Reaction Mixture Nicotinic Acid N-Oxide->Reaction Mixture Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3) Phosphorus Oxychloride (POCl3)->Reaction Mixture Organic Base (e.g., Triethylamine) Organic Base (e.g., Triethylamine) Organic Base (e.g., Triethylamine)->Reaction Mixture Quenching (Water) Quenching (Water) Reaction Mixture->Quenching (Water) 1. Stir at RT 2. Quench Filtration & Drying Filtration & Drying Quenching (Water)->Filtration & Drying This compound This compound Filtration & Drying->this compound

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound is a key handle for the synthesis of various derivatives, primarily esters and amides.

Esterification of this compound can be achieved through standard methods, such as Fischer-Speier esterification or by activation of the carboxylic acid.

Experimental Protocol: General Esterification

  • Suspend this compound (1 mole) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by chromatography.

Amide derivatives are typically synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.

Experimental Protocol: General Amide Synthesis

  • Acid Chloride Formation: Suspend this compound (1 mole) in an inert solvent (e.g., dichloromethane) and add thionyl chloride (1.2 moles) dropwise at 0°C. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane) and add a solution of the desired amine (1.1 moles) and a base (e.g., triethylamine, 1.2 moles) at 0°C. Stir the reaction mixture at room temperature until completion.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Schiff base derivatives are readily synthesized by the condensation of a hydrazide derivative of this compound with an appropriate aldehyde or ketone.

Experimental Protocol: Synthesis of Schiff Base Derivatives [2]

  • Hydrazide Formation: Prepare the methyl or ethyl ester of this compound as described above. Dissolve the ester (1 mole) in ethanol and add hydrazine hydrate (1.5 moles). Reflux the mixture for 4-6 hours. Cool the reaction mixture to obtain the hydrazide precipitate, which is then filtered and dried.

  • Schiff Base Formation: Dissolve the this compound hydrazide (1 mole) in a suitable solvent (e.g., ethanol) and add the desired aldehyde or ketone (1.1 moles). Add a catalytic amount of glacial acetic acid and reflux the mixture for 3-5 hours.

  • Upon cooling, the Schiff base derivative precipitates out and can be collected by filtration and recrystallized from a suitable solvent. The synthesis of an isoniazid/2-hydroxy nicotinoid Schiff base compound has been reported to be conducted in a 40℃ water bath.[2]

G cluster_0 Core Structure cluster_1 Derivatives 2-HINA This compound Ester Ester Derivatives 2-HINA->Ester Alcohol, Acid Catalyst AcidChloride Acid Chloride Intermediate 2-HINA->AcidChloride SOCl2 Hydrazide Hydrazide Intermediate Ester->Hydrazide Hydrazine Hydrate Amide Amide Derivatives SchiffBase Schiff Base Derivatives AcidChloride->Amide Amine Hydrazide->SchiffBase Aldehyde/Ketone

Basic Characteristics

This compound is a white to off-white crystalline solid. It exhibits tautomerism, existing in equilibrium with its 2-pyridone form. This property influences its chemical reactivity and biological interactions. The physicochemical properties of the parent compound are summarized in the table below.

PropertyValue
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
Melting Point 258-261 °C
pKa (Data not readily available in search results)
LogP (Data not readily available in search results)
Solubility (Data not readily available in search results)

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential as both anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Certain isonicotinate derivatives have been identified as potent inhibitors of reactive oxygen species (ROS), exhibiting significant anti-inflammatory activity.

Quantitative Data: Anti-inflammatory Activity of Isonicotinates

CompoundIC₅₀ (µg/mL) vs. ROS ProductionReference
Isonicotinate Derivative 51.42 ± 0.1[3]
Isonicotinate Derivative 6(Data not in snippet)[3]
Isonicotinate Derivative 8a(Data not in snippet)[3]
Isonicotinate Derivative 8b(Data not in snippet)[3]
Ibuprofen (Standard)11.2 ± 1.9[3]

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory mechanism of these derivatives is primarily attributed to their ability to inhibit the production of ROS. Elevated levels of ROS are known to trigger inflammatory cascades, including the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs) such as p38 and ERK. These signaling pathways lead to the upregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, key mediators of inflammation. By scavenging ROS, this compound derivatives can effectively suppress this inflammatory signaling cascade.

G InflammatoryStimuli Inflammatory Stimuli ROS Reactive Oxygen Species (ROS) InflammatoryStimuli->ROS NFkB_MAPK NF-κB & MAPK (p38/ERK) Activation ROS->NFkB_MAPK HINA_Derivatives 2-Hydroxyisonicotinic Acid Derivatives HINA_Derivatives->ROS Inhibition COX2 COX-2 Expression NFkB_MAPK->COX2 Prostaglandins Prostaglandin Production COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Experimental Protocol: In Vitro ROS Inhibition Assay [3]

  • Cell Culture: Culture a suitable cell line (e.g., human neutrophils) in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds (this compound derivatives) for a specified time.

  • ROS Induction: Stimulate the cells with a known ROS inducer (e.g., phorbol myristate acetate - PMA).

  • ROS Detection: Measure the intracellular ROS levels using a fluorescent probe (e.g., 2',7'-dichlorofluorescein diacetate - DCFH-DA).

  • Data Analysis: Quantify the fluorescence intensity and calculate the IC₅₀ values for each compound.

Antimicrobial Activity

Schiff base derivatives of this compound have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity of a Schiff Base Derivative [2]

OrganismCompoundMIC (µg/mL)
Staphylococcus aureusIsoniazid/2-hydroxynicotinoid Schiff base201.25
Escherichia coliIsoniazid/2-hydroxynicotinoid Schiff base100.63

Mechanism of Action: Antimicrobial Effects

The antimicrobial activity of these Schiff base derivatives is believed to be multifactorial. The imine group (-N=CH-) is crucial for their biological activity. One proposed mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[2] Additionally, these compounds can chelate with metal ions, which can enhance their antimicrobial efficacy. The resulting metal complexes may have altered lipophilicity, facilitating their entry into bacterial cells where they can interfere with essential biological processes, such as DNA replication and enzymatic activity.

G SchiffBase Schiff Base Derivative Chelation Chelation SchiffBase->Chelation CellWall Cell Wall Disruption SchiffBase->CellWall MetalIon Metal Ions MetalIon->Chelation EnhancedUptake Enhanced Cellular Uptake Chelation->EnhancedUptake DNA_Enzyme Interaction with DNA & Essential Enzymes EnhancedUptake->DNA_Enzyme BacterialDeath Bacterial Cell Death CellWall->BacterialDeath DNA_Enzyme->BacterialDeath

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [2]

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (S. aureus, E. coli) in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with significant therapeutic potential. Their straightforward synthesis and amenability to structural modification make them attractive candidates for further exploration in drug discovery programs. The potent anti-inflammatory and antimicrobial activities demonstrated by certain derivatives warrant further investigation, including in vivo efficacy and safety studies. Future research should focus on expanding the library of these derivatives, exploring a wider range of biological targets, and optimizing their pharmacokinetic and pharmacodynamic properties to develop novel and effective therapeutic agents for a variety of diseases. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

A Theoretical Exploration of 2-Hydroxyisonicotinic Acid Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical underpinnings of 2-hydroxyisonicotinic acid's stability, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive direct experimental studies on this specific compound, this document leverages established principles of computational chemistry and robust data from closely related isomers to provide a comprehensive theoretical framework. The focus is on tautomeric and conformational stability, which are critical determinants of a molecule's physicochemical properties, reactivity, and biological activity.

Introduction: The Significance of Structural Stability

This compound, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a pyridine derivative with functional groups that can participate in complex intermolecular interactions. Its stability is not defined by a single static structure but by a dynamic equilibrium between different tautomers and conformers. Understanding the energetic landscape of these forms is paramount for predicting its behavior in different environments, from in vivo conditions to solid-state formulations. Theoretical studies, particularly those employing quantum mechanical calculations, provide a powerful lens through which to explore these structural nuances.

Tautomerism: The Keto-Enol Equilibrium

A primary determinant of this compound's stability is the equilibrium between its hydroxy (enol) and oxo (keto) tautomers. This phenomenon is characteristic of hydroxypyridines. The relative position of the substituent groups on the pyridine ring dictates the favored tautomeric form.

Theoretical studies on the isomeric 2-hydroxynicotinic acid have shown that the oxo tautomer (2-oxo-1,2-dihydro-3-pyridinecarboxylic acid) is more energetically favored than the hydroxy form.[1][2] This preference is a general trend for 2- and 4-hydroxypyridines, where the oxo form benefits from amide-like resonance stabilization. Based on these established principles, it is highly probable that this compound also predominantly exists in its oxo tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid.

The logical workflow for a computational investigation into this tautomerism is outlined below.

Tautomer_Stability_Workflow cluster_input Input Structures cluster_computation Computational Analysis cluster_analysis Data Analysis cluster_output Conclusion enol This compound (Enol Form) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) enol->geom_opt keto 2-Oxo-1,2-dihydropyridine-4- carboxylic Acid (Keto Form) keto->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., CBS-QB3) geom_opt->spe_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min extract_energy Extract Thermodynamic Data (Zero-Point Energy, Enthalpy, Gibbs Free Energy) spe_calc->extract_energy verify_min->extract_energy compare Compare Relative Energies (ΔE, ΔH, ΔG) extract_energy->compare conclusion Determine Most Stable Tautomer compare->conclusion

Computational workflow for determining tautomeric stability.

Conformational Analysis

Beyond tautomerism, the rotational freedom of the carboxylic acid group gives rise to different conformers. The orientation of the -COOH group relative to the pyridine ring can be influenced by intramolecular hydrogen bonding and steric effects. The two primary conformers would involve the carboxylic acid's hydroxyl group pointing towards or away from the ring's nitrogen atom. The relative energies of these conformers are typically small, but their populations can influence crystal packing and solubility.

A theoretical investigation into the conformational landscape would follow a similar workflow to the tautomer analysis, focusing on the potential energy surface as a function of the dihedral angle of the carboxylic acid group.

Quantitative Theoretical Data

Table 1: Calculated Gas-Phase Thermodynamic Properties for Hydroxynicotinic Acid Tautomers at 298.15 K

CompoundTautomerMethodRelative Enthalpy (ΔH) (kJ·mol⁻¹)Relative Gibbs Free Energy (ΔG) (kJ·mol⁻¹)
2-Hydroxynicotinic Acid HydroxyG3MP216.315.6
OxoG3MP20.00.0
HydroxyCBS-QB315.514.8
OxoCBS-QB30.00.0
4-Hydroxynicotinic Acid HydroxyG3MP20.00.0
OxoG3MP21.82.5
HydroxyCBS-QB30.00.0
OxoCBS-QB31.32.0

Data sourced from a study on hydroxynicotinic acids and is presented here for illustrative purposes.[3]

This table demonstrates that for the 2-hydroxy isomer, the oxo form is significantly more stable, whereas for the 4-hydroxy isomer, the hydroxy form is slightly favored in the gas phase.[3] Given that this compound has the hydroxyl group at the 2-position, a similar preference for the oxo tautomer is expected.

Methodologies for Theoretical Stability Studies

The successful theoretical investigation of molecular stability relies on well-established computational protocols. These methods are designed to approximate solutions to the Schrödinger equation, providing energies and other properties of the molecular system.

Density Functional Theory (DFT)

A widely used method for geometry optimization and frequency calculations due to its balance of accuracy and computational cost.

  • Protocol:

    • Functional Selection: Choose a suitable functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • Basis Set Selection: Employ a basis set appropriate for the system size and desired accuracy, for instance, a Pople-style basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions for both heavy atoms and hydrogens.

    • Geometry Optimization: Perform an unconstrained geometry optimization to locate the minimum energy structure on the potential energy surface.

    • Frequency Calculation: Conduct a frequency analysis at the same level of theory to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal enthalpies, and Gibbs free energies.

The relationship between these computational steps is crucial for a valid theoretical study.

DFT_Methodology start Initial Molecular Structure (Conformer/Tautomer) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt check_conv Check Convergence Criteria opt->check_conv check_conv->opt Not Converged freq Vibrational Frequency Calculation check_conv->freq Converged check_freq Check for Imaginary Frequencies freq->check_freq thermo Calculate Thermodynamic Properties (ZPVE, H, G) check_freq->thermo Zero Imaginary Frequencies saddle_point Transition State or Higher-Order Saddle Point check_freq->saddle_point Imaginary Frequencies Found end Final Optimized Structure and Thermodynamic Data thermo->end

A typical DFT workflow for structural and thermodynamic analysis.
High-Accuracy Composite Methods

For more accurate energy calculations, composite methods are often employed on the DFT-optimized geometries.

  • Protocol:

    • Methods like CBS-QB3 or G3MP2: These "model chemistries" approximate a high-level calculation by combining results from several lower-level calculations.

    • Single-Point Energy Calculation: This is performed on the previously optimized geometry to refine the electronic energy. This approach, known as a "single-point" calculation, is less computationally demanding than a full geometry optimization at this higher level of theory.

    • Application: The resulting energies are used to calculate more reliable relative energies between tautomers and conformers.

Conclusion and Future Directions

Based on robust theoretical principles and data from analogous systems, this guide posits that this compound most likely exists predominantly as its 2-oxo-1,2-dihydropyridine-4-carboxylic acid tautomer. The stability will also be influenced by the conformation of the carboxylic acid group, though to a lesser extent.

For drug development professionals and materials scientists, this theoretical insight is crucial. The dominant tautomeric form will govern the molecule's hydrogen bonding patterns, polarity, and shape, which in turn dictate its solubility, crystal structure, and interactions with biological targets.

Future work should focus on dedicated computational and experimental studies for this compound to confirm these theoretical predictions. Such studies would involve high-level quantum chemical calculations, as well as experimental techniques like NMR spectroscopy in various solvents and single-crystal X-ray diffraction to unequivocally determine its structure in solution and solid states. This will provide a more complete picture of this molecule's behavior and unlock its full potential in various applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid, an isomer of nicotinic acid, is a molecule of interest in various fields, including pharmaceutical and biochemical research. Accurate and precise quantification of this analyte in complex mixtures is crucial for quality control, metabolic studies, and formulation development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A supplementary UV-Vis spectrophotometric method is also described for simpler, high-concentration applications.

Quantitative Data Summary

The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical quantitative performance of the detailed methods.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.05 - 0.2 µg/mL< 0.05 µg/mL~1 µg/mL
Limit of Quantification (LOQ) 0.2 - 0.6 µg/mL< 0.2 µg/mL~3 µg/mL
Linearity Range 0.5 - 100 µg/mL0.05 - 50 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (%RSD) < 2%< 1.8%< 5%

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately complex mixtures where high sensitivity is not the primary requirement.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Stock & Working Standards Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Isocratic/Gradient Separation on C18 Column Inject->Separate Detect UV Detection at ~265 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Calculate Concentration Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Workflow for the quantification of this compound by HPLC-UV.

Protocol: HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Ultrapure water

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • The mobile phase composition will be isocratic, for example, a mixture of 90:10 (v/v) of Mobile Phase A and Mobile Phase B. The exact ratio should be optimized for best peak shape and separation.

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

5. Sample Preparation

  • Accurately weigh a portion of the sample mixture expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: 90:10 (v/v) 0.1% Phosphoric acid in water : Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 265 nm, which is a common absorption maximum for isonicotinic acid derivatives.[1] The optimal wavelength should be confirmed by measuring the UV spectrum of a standard solution.

  • Run Time: Sufficient to allow for the elution of the analyte and any interfering peaks.

7. Data Analysis

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex biological matrices.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter or Centrifuge Sample->Filter Standard Prepare Stock & Working Standards with IS Standard->Filter Inject Inject into LC-MS/MS System Filter->Inject Separate Gradient Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometry (MRM) Ionize->Analyze Integrate Integrate Peak Area Ratios Analyze->Integrate Quantify Calculate Concentration Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Protocol: LC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

4. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standards: Prepare a series of working standards with a fixed concentration of the internal standard by diluting the stock solution with the mobile phase.

5. Sample Preparation

  • Sample preparation may require more rigorous cleanup depending on the matrix. For biological samples, protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary.[2]

  • Add a known amount of the internal standard to each sample.

  • Filter or centrifuge the sample to remove particulates before injection.

6. LC-MS/MS Conditions

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient elution is typically used, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive or negative, to be optimized for the analyte.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for this compound and the internal standard must be determined by direct infusion of standard solutions.

7. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample using the peak area ratio and the calibration curve.

UV-Vis Spectrophotometry

This is a simpler and more cost-effective method, but it is less specific and sensitive than chromatographic methods. It is suitable for the quantification of this compound in simple mixtures with no interfering substances that absorb at the same wavelength.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis Spectrophotometric Measurement cluster_data Data Processing Sample Weigh and Dissolve Sample Dilute Dilute to appropriate concentration Sample->Dilute Standard Prepare Stock & Working Standards Standard->Dilute Scan Scan for λmax Dilute->Scan Measure Measure Absorbance at λmax Scan->Measure Quantify Calculate Concentration via Beer's Law Measure->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Protocol: UV-Vis Spectrophotometry

1. Materials and Reagents

  • This compound reference standard

  • Methanol (UV grade) or other suitable transparent solvent.

2. Instrumentation

  • UV-Vis spectrophotometer

3. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 20, 30, 40, 50 µg/mL) by diluting the stock solution with methanol.

4. Sample Preparation

  • Dissolve the sample in methanol to an expected concentration within the linear range.

  • Ensure the sample solution is clear and free of particulates.

5. Spectrophotometric Measurement

  • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of this compound over a suitable wavelength range (e.g., 200-400 nm).

  • Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.

6. Data Analysis

  • Generate a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from its absorbance using the calibration curve, in accordance with Beer's Law.

Method Validation

All analytical methods should be validated to ensure they are suitable for their intended purpose.[3][4][5] Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method gives results directly proportional to the concentration of the analyte.[3][4]

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.[3]

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

For detailed guidance on method validation, refer to the International Council for Harmonisation (ICH) guidelines.

References

Application Note: Determination of Purity and Stability of 2-Hydroxyisonicotinic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxyisonicotinic acid is a pyridine derivative with significant potential in pharmaceutical research and development. As a key intermediate and starting material, its purity is critical to ensure the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[1] This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential impurities. The method is designed to be accurate, precise, and specific, making it suitable for routine quality control and stability testing.[1][2]

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential process-related impurities and degradation products. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group of the analyte, leading to better retention and peak shape.[3] Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4]

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard: Purity ≥99.5%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Water: Deionized, 18.2 MΩ·cm

  • Hydrochloric Acid (HCl): 1 N, for forced degradation studies

  • Sodium Hydroxide (NaOH): 1 N, for forced degradation studies

  • Hydrogen Peroxide (H₂O₂): 30%, for forced degradation studies

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes

3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas. Mix with acetonitrile in a 80:20 ratio.

  • Diluent: Mobile phase is used as the diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time

5. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample.[1][5]

  • Acid Hydrolysis: Treat the sample with 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 24 hours.[1]

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before HPLC analysis.

Data Presentation

Table 1: System Suitability Test Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
15.2112543211.125678
25.2212567891.135690
35.2112534561.115654
45.2312589011.145710
55.2212555551.125688
Mean 5.22 1255804 1.12 5684
RSD% 0.15 0.18

Table 2: Results of Forced Degradation Studies

Stress Condition% Assay of this compound% DegradationPeak Purity
Control 99.8N/APass
Acid (1N HCl) 85.214.6Pass
Base (1N NaOH) 78.920.9Pass
Oxidation (30% H₂O₂) 92.57.3Pass
Thermal (105 °C) 98.11.7Pass
Photolytic (UV) 99.20.6Pass

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4]

Table 3: Method Validation Parameters

ParameterResult
Specificity No interference from placebo or degradation products.
Linearity (r²) > 0.999
Range 10 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Robust to minor changes in flow rate, mobile phase composition, and temperature.

Visualization

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation prep_standard Standard Preparation system_suitability System Suitability Test prep_standard->system_suitability prep_sample Sample Preparation sample_injection Sample Injection prep_sample->sample_injection prep_mobile_phase Mobile Phase Preparation prep_mobile_phase->system_suitability prep_mobile_phase->sample_injection system_suitability->sample_injection If Pass chromatogram Chromatogram Acquisition sample_injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation validation_params Validation Parameters (ICH) forced_degradation Forced Degradation forced_degradation->sample_injection

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship cluster_input Inputs cluster_process Process cluster_output Outputs sample 2-Hydroxyisonicotinic Acid Sample separation Chromatographic Separation sample->separation hplc_system HPLC System (Column, Pump, Detector) hplc_system->separation method_params Method Parameters (Mobile Phase, Flow Rate) method_params->separation chromatogram Chromatogram separation->chromatogram purity_data Purity Data (% Area) chromatogram->purity_data impurities Impurity Profile chromatogram->impurities

Caption: Logical relationship of inputs, process, and outputs in HPLC analysis.

References

Synthesis of 2-Hydroxyisonicotinic Acid Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-hydroxyisonicotinic acid and its derivatives. This compound, which exists in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a valuable scaffold in medicinal chemistry. Its derivatives have shown potential as enzyme inhibitors and are being explored for various therapeutic applications.

Introduction

This compound is a versatile heterocyclic compound that serves as a key building block in the development of novel pharmaceuticals. The presence of a carboxylic acid, a hydroxyl group (in its enol form), and a pyridine ring allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with varied physicochemical properties and biological activities. This application note outlines established synthetic routes to the core structure and provides detailed protocols for the preparation of its ester, amide, and N/O-alkylated derivatives.

Synthesis of the this compound Core

Two primary routes for the synthesis of the this compound core are presented: direct oxidation of isonicotinic acid and hydrolysis of 2-chloronicotinic acid.

Protocol 1: Direct Oxidation of Isonicotinic Acid

This method provides a direct, one-step synthesis to this compound from a readily available starting material.

Experimental Protocol:

  • Dissolve isonicotinic acid (5g) in 50 mL of water containing 6.7 g of potassium hydroxide (KOH).

  • Cool the solution and bubble a mixture of fluorine (F₂) and nitrogen (N₂) (10% F₂ in N₂) through the solution at a controlled rate (e.g., 10 cc/min F₂ and 90 cc/min N₂).

  • Maintain the reaction temperature between -25°C and +30°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to yield this compound.

Starting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)
Isonicotinic AcidF₂/N₂, KOH, H₂O-25 to 30VariesNot SpecifiedNot Specified
Protocol 2: Hydrolysis of 2-Chloronicotinic Acid

This two-step approach involves the synthesis of a 2-chloronicotinic acid intermediate, followed by hydrolysis to the desired this compound.

Experimental Protocol:

Step A: Synthesis of 2-Chloronicotinic Acid

A common method for the synthesis of 2-chloronicotinic acid is the chlorination of nicotinic acid N-oxide.

  • Prepare nicotinic acid N-oxide by oxidizing nicotinic acid with a suitable oxidizing agent (e.g., hydrogen peroxide in acetic acid).

  • React the nicotinic acid N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

  • The reaction is typically heated to facilitate the conversion.

  • After the reaction is complete, the excess chlorinating agent is carefully quenched and removed.

  • The crude 2-chloronicotinic acid is then isolated and purified.

Step B: Hydrolysis to this compound

  • Dissolve 2-chloronicotinic acid in an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to promote the nucleophilic substitution of the chloride with a hydroxide ion.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the this compound.

  • Collect the product by filtration, wash with water, and dry.

IntermediateReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)
2-Chloronicotinic AcidNaOH or KOH, H₂ORefluxVariesHigh>95

Synthesis of this compound Derivatives

The versatile functional groups of this compound allow for the synthesis of a variety of derivatives, including esters, amides, and N- or O-alkylated compounds.

Ester Derivatives

Esterification of the carboxylic acid group can be achieved using standard methods.

Protocol 3: Synthesis of Methyl 2-Hydroxyisonicotinate

  • Suspend this compound in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Starting MaterialReagentsSolventYield (%)
This compoundMethanol, H₂SO₄ (cat.)MethanolGood
Amide Derivatives

The carboxylic acid can be converted to an amide via activation with a coupling agent or by forming an acid chloride intermediate.

Protocol 4: Synthesis of N-Aryl-2-hydroxyisonicotinamides (via 2-bromo intermediate)

This protocol describes the synthesis of N-aryl amides starting from the analogous 2-bromo derivative, which can be subsequently hydrolyzed to the 2-hydroxy compound if desired.

  • React 2-bromoisonicotinic acid with a suitable amine (e.g., (S)-1-phenylethaneamine) in the presence of a coupling agent like titanium tetrachloride (TiCl₄) and a base such as pyridine.[1]

  • The reaction is typically carried out in an inert solvent at a controlled temperature.

  • After the reaction is complete, the mixture is worked up to isolate the N-aryl-2-bromoisonicotinamide.[1]

  • Subsequent hydrolysis of the 2-bromo group to a 2-hydroxy group can be achieved under basic conditions.

Starting MaterialReagentsSolventYield (%)
2-Bromoisonicotinic Acid(S)-1-phenylethaneamine, TiCl₄, PyridineNot SpecifiedModerate to Good[1]
O-Alkylated Derivatives

The hydroxyl group of the 2-pyridone tautomer can be alkylated to form 2-alkoxyisonicotinic acid derivatives.

Protocol 5: Synthesis of 2-Methoxyisonicotinic Acid

  • Treat this compound with a methylating agent, such as dimethyl sulfate or methyl iodide.

  • The reaction is typically performed in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

  • A suitable solvent such as DMF or acetone is used.

  • The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.

  • After workup, the 2-methoxyisonicotinic acid is isolated and purified.

Starting MaterialReagentsBaseSolventYield (%)
This compoundDimethyl sulfate or Methyl iodideK₂CO₃ or NaHDMF or AcetoneGood

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this document.

Synthesis_of_2_Hydroxyisonicotinic_Acid Isonicotinic_Acid Isonicotinic Acid Hydroxyisonicotinic_Acid_P1 2-Hydroxyisonicotinic Acid Isonicotinic_Acid->Hydroxyisonicotinic_Acid_P1 F₂, N₂, KOH, H₂O Nicotinic_Acid Nicotinic Acid Nicotinic_Acid_N_Oxide Nicotinic Acid N-Oxide Nicotinic_Acid->Nicotinic_Acid_N_Oxide [O] Chloronicotinic_Acid 2-Chloronicotinic Acid Nicotinic_Acid_N_Oxide->Chloronicotinic_Acid POCl₃ or PCl₅/POCl₃ Hydroxyisonicotinic_Acid_P2 2-Hydroxyisonicotinic Acid Chloronicotinic_Acid->Hydroxyisonicotinic_Acid_P2 NaOH or KOH, H₂O, Heat

Caption: Synthetic routes to this compound.

Derivatization_of_2_Hydroxyisonicotinic_Acid Hydroxyisonicotinic_Acid This compound Ester_Derivative Ester Derivative (e.g., Methyl Ester) Hydroxyisonicotinic_Acid->Ester_Derivative R'OH, H⁺ (cat.) Amide_Derivative Amide Derivative (e.g., N-Aryl Amide) Hydroxyisonicotinic_Acid->Amide_Derivative 1. SOCl₂ or Coupling Agent 2. R'R''NH O_Alkylated_Derivative O-Alkylated Derivative (e.g., 2-Methoxy) Hydroxyisonicotinic_Acid->O_Alkylated_Derivative R'-X, Base

Caption: Derivatization of this compound.

Biological Context and Signaling Pathways

Derivatives of this compound are of significant interest in drug discovery due to their ability to act as enzyme inhibitors. For example, isonicotinic acid derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The structural features of this compound allow for the design of molecules that can fit into the active sites of various enzymes, potentially modulating their activity and impacting downstream signaling pathways. Further research into the specific biological targets of these derivatives is ongoing and holds promise for the development of new therapeutic agents.

Signaling_Pathway_Context Derivative 2-Hydroxyisonicotinic Acid Derivative Enzyme Target Enzyme (e.g., COX-2) Derivative->Enzyme Inhibition Signaling_Pathway Downstream Signaling Pathway Enzyme->Signaling_Pathway Modulation Biological_Response Biological Response (e.g., Reduced Inflammation) Signaling_Pathway->Biological_Response Leads to

References

The Versatility of 2-Hydroxyisonicotinic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Hydroxyisonicotinic acid, a versatile pyridine derivative, is a valuable building block for a wide range of organic synthesis applications, particularly in the development of pharmaceuticals and other biologically active molecules. Its unique structural features, including a hydroxyl group and a carboxylic acid on the pyridine ring, allow for diverse chemical transformations, making it a key intermediate in the synthesis of complex molecular architectures. These application notes provide an overview of its utility in key organic reactions, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Chlorination: Synthesis of 2-Chloro-4-pyridinecarboxylic Acid

The conversion of the hydroxyl group of this compound to a chlorine atom is a fundamental transformation that opens up avenues for subsequent cross-coupling reactions and nucleophilic substitutions. The resulting 2-chloro-4-pyridinecarboxylic acid is a valuable intermediate in medicinal chemistry.

Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol describes a general method for the chlorination of 2-hydroxypyridines, which can be adapted for this compound.[1]

Reaction Scheme:

Chlorination This compound This compound 2-Chloro-4-pyridinecarboxylic Acid 2-Chloro-4-pyridinecarboxylic Acid This compound->2-Chloro-4-pyridinecarboxylic Acid POCl₃, Heat Decarboxylation This compound This compound 2-Pyridone 2-Pyridone This compound->2-Pyridone Heat, Solvent Suzuki_Workflow cluster_prep Catalyst Preparation cluster_reaction Coupling Reaction Pd Precursor Pd Precursor Active Catalyst Active Catalyst Pd Precursor->Active Catalyst Mixing 2-HINA Ligand 2-HINA Ligand 2-HINA Ligand->Active Catalyst Reaction Mixture Reaction Mixture Active Catalyst->Reaction Mixture Aryl Halide Aryl Halide Aryl Halide->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Biaryl Product Biaryl Product Reaction Mixture->Biaryl Product Heat

References

Application Notes and Protocols: 2-Hydroxyisonicotinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of coordination complexes involving 2-hydroxyisonicotinic acid (also known as 2-hydroxynicotinic acid) as a versatile ligand. The information compiled herein is intended to serve as a practical guide for researchers in medicinal chemistry, materials science, and coordination chemistry.

Applications in Coordination Chemistry

This compound and its derivatives are valuable ligands in coordination chemistry due to the presence of multiple coordination sites: the carboxylate group, the pyridine ring nitrogen, and the hydroxyl group. This allows for the formation of a wide variety of stable complexes with diverse metal ions, leading to applications in several fields.

Antimicrobial and Antifungal Agents

Coordination complexes of ligands structurally related to this compound have demonstrated significant antimicrobial and antifungal activity. The chelation of the ligand to a metal ion can enhance its biological activity. For instance, transition metal complexes of a Schiff base derived from isonicotinic acid hydrazide have shown notable activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1]

Table 1: Antimicrobial Activity of a Schiff Base Ligand Derived from Isonicotinic Acid Hydrazide and its Metal Complexes

CompoundStaphylococcus aureus (Gram +ve)Escherichia coli (Gram -ve)Candida albicans (Fungi)
Ligand (HL)+++
[Cu(L)(H₂O)₂]Cl++++++
[Ni(L)₂(H₂O)₂]++++++
[Co(L)₂(H₂O)₂]+++++++++
[Mn(L)₂(H₂O)₂]++++++
[Fe(L)₂(H₂O)₂]Cl+++++++++
[UO₂(L)₂(H₂O)₂]+++++++++

Activity is qualitatively represented as low (+), moderate (++), or high (+++) based on the reported findings. For precise quantitative data, refer to the original publication.

Anticancer and Cytotoxic Agents

The development of novel anticancer agents is a significant area of research where this compound-based complexes show promise. Ruthenium(II) complexes bearing isonicotinic acid-derived ligands have exhibited moderate to high cytotoxic activity against various human cancer cell lines.[2] The introduction of the isonicotinic acid moiety to the metal center is a strategy being explored for the development of new metallodrugs.

Table 2: Cytotoxic Activity of Ruthenium(II) Complexes with Isonicotinic Acid-Based Ligands (IC₅₀ values in µM)

CompoundA375 (Melanoma)A549 (Alveolar Adenocarcinoma)A431 (Epidermoid Carcinoma)MDA-MB-231 (Breast Cancer)
Complex 1 (Nicotinic acid derivative)> 50> 5038.0 ± 2.536.8 ± 1.5
Complex 2 (Isoniazid derivative)> 50> 50> 50> 50
Precursor Complex42.0 ± 2.030.0 ± 1.025.0 ± 1.020.0 ± 1.0

Data is extracted from a study on ruthenium complexes with nicotinic and isonicotinic acid hydrazide derivatives.[2]

Coordination Polymers and Magnetic Materials

The structural versatility of this compound allows for the construction of coordination polymers with interesting topologies and magnetic properties. Lanthanide coordination polymers synthesized with 2-hydroxynicotinic acid have been shown to exhibit both ferromagnetic and antiferromagnetic interactions.[3] Similarly, manganese(II) azido coordination polymers with isonicotinate as a co-ligand display dominant antiferromagnetic coupling. These materials are of interest for applications in molecular magnetism and materials science.

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of metal complexes with this compound and its derivatives, based on established methodologies.

General Synthesis of a Transition Metal Complex

This protocol is a generalized procedure for the synthesis of a transition metal complex with a Schiff base ligand derived from a substituted isonicotinic acid hydrazide.

Materials:

  • Isonicotinic acid hydrazide derivative (e.g., isonicotinic acid (2-hydroxybenzylidene)hydrazide)

  • Metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Solution: Dissolve the isonicotinic acid hydrazide derivative in hot ethanol.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt in a minimal amount of deionized water and then add ethanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Reflux the resulting mixture for 2-3 hours.

  • Precipitation: Allow the solution to cool to room temperature. The colored complex will precipitate out.

  • Isolation: Filter the precipitate, wash it with ethanol and then diethyl ether.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂.

Synthesis of Lanthanide Coordination Polymers

This protocol describes the hydrothermal synthesis of lanthanide coordination polymers with this compound.

Materials:

  • This compound (H₂nica)

  • Lanthanide salt (e.g., Pr(NO₃)₃·6H₂O, Nd(NO₃)₃·6H₂O, Gd(ClO₄)₃·6H₂O)

  • Manganese sulfate monohydrate (MnSO₄·H₂O)

  • Sodium pivalate ((CH₃)₃CCOONa) - optional, for modifying the structure

  • Deionized water

Procedure:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine this compound, the lanthanide salt, and MnSO₄·H₂O in deionized water.

  • Additive (Optional): For the synthesis of 2D coordination polymers, add sodium pivalate to the mixture.

  • Hydrothermal Reaction: Seal the autoclave and heat it to 170°C for 72 hours.

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by filtration, wash with deionized water and ethanol.

  • Drying: Air-dry the crystals.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized complexes using a standard MTT assay.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized metal complexes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized complexes in the culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each complex.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of metal complexes of this compound and a logical diagram of its coordination behavior.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Evaluation Ligand This compound Reaction Reaction & Reflux Ligand->Reaction MetalSalt Metal Salt MetalSalt->Reaction Solvent Solvent Solvent->Reaction Complex Coordination Complex Reaction->Complex FTIR FT-IR Spectroscopy Complex->FTIR UVVis UV-Vis Spectroscopy Complex->UVVis NMR NMR Spectroscopy Complex->NMR XRay X-ray Crystallography Complex->XRay Elemental Elemental Analysis Complex->Elemental Antimicrobial Antimicrobial Assay Complex->Antimicrobial Cytotoxicity Cytotoxicity Assay Complex->Cytotoxicity Magnetic Magnetic Studies Complex->Magnetic

Caption: Experimental workflow for synthesis and characterization.

coordination_modes cluster_sites Coordination Sites Ligand This compound N_pyridine Pyridine Nitrogen Ligand->N_pyridine donates electron pair O_carboxy Carboxylate Oxygen Ligand->O_carboxy donates electron pair O_hydroxy Hydroxyl Oxygen Ligand->O_hydroxy donates electron pair Metal Metal Ion (M) N_pyridine->Metal O_carboxy->Metal O_hydroxy->Metal

Caption: Coordination behavior of this compound.

References

Application Notes and Protocols for 2-Hydroxyisonicotinic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid is a derivative of isonicotinic acid and a structural analog of 2-oxoglutarate, a key substrate for a class of enzymes called 2-oxoglutarate-dependent dioxygenases. This structural similarity allows this compound to function as a competitive inhibitor of these enzymes, most notably the prolyl hydroxylase domain enzymes (PHDs). PHDs play a critical role in regulating the stability of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia).

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α even under normoxic conditions. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in a wide array of cellular processes, including angiogenesis, glucose metabolism, cell survival, and erythropoiesis.

The ability of this compound to mimic a hypoxic response by stabilizing HIF-1α makes it a valuable research tool for studying the physiological and pathological roles of the HIF signaling pathway. It holds potential for therapeutic applications in conditions where the activation of the HIF pathway is beneficial, such as in anemia and ischemic diseases.

Applications in Cell Culture

  • Induction of a Hypoxic Response: Treatment of cells with this compound can be used to chemically induce a hypoxic response under normoxic conditions, allowing for the study of HIF-1α-mediated gene expression and cellular processes without the need for specialized hypoxic chambers.

  • Study of Angiogenesis: By upregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), this compound can be used in in vitro models to study the mechanisms of angiogenesis.

  • Cancer Research: The HIF-1α pathway is often dysregulated in cancer and contributes to tumor progression and metastasis. This compound can be utilized to investigate the role of HIF-1α in cancer cell biology, including metabolism, survival, and resistance to therapy.[1]

  • Ischemia Research: In models of ischemic injury, such as in neuronal or cardiac cell lines, this compound can be used to explore the protective effects of HIF-1α stabilization.[2]

Data Presentation

CompoundTargetIC50 (PHD2, in vitro)Cell LineEffective Concentration Range (in vitro)Key Downstream Effect
This compound Prolyl Hydroxylases (PHDs)Data not availableVarious (e.g., HEK293, HeLa, U2OS)To be determined (start with 10 µM - 1 mM)Stabilization of HIF-1α
Dimethyloxalylglycine (DMOG) Prolyl Hydroxylases (PHDs)~7.9 µMHEK293, HeLa, various others100 µM - 1 mMStabilization of HIF-1α

Experimental Protocols

General Guidelines for Cell Culture Treatment
  • Cell Lines: A variety of cell lines can be used, including human embryonic kidney (HEK293), cervical cancer (HeLa), osteosarcoma (U2OS), and various cancer cell lines relevant to the specific research question.[3]

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

  • Treatment Duration: The optimal treatment time will vary depending on the cell type and the specific endpoint being measured. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the peak of HIF-1α stabilization and downstream gene expression.

Protocol 1: Determination of HIF-1α Stabilization by Western Blot

This protocol details the detection of HIF-1α protein levels in cell lysates following treatment with this compound.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 7.5%)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with a range of concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) and a vehicle control for the desired time period (e.g., 4-8 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare and apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal loading.

    • Perform densitometric analysis of the bands to quantify the relative protein expression levels.

Protocol 2: Measurement of HIF-1α Transcriptional Activity using a Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of HIF-1 by utilizing a luciferase reporter gene under the control of a promoter containing HREs.

Materials:

  • Selected cell line (e.g., HEK293T)

  • Complete cell culture medium

  • HRE-luciferase reporter plasmid

  • Control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • 96-well white, clear-bottom plates

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) or a vehicle control.

  • Incubation:

    • Incubate the plate under standard cell culture conditions for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Mandatory Visualization

Signaling Pathway of HIF-1α Regulation and the Effect of this compound

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_mimic Effect of this compound HIF-1a_p HIF-1α PHDs PHDs HIF-1a_p->PHDs OH-HIF-1a Hydroxylated HIF-1α PHDs->OH-HIF-1a Hydroxylation O2 O2 O2->PHDs 2-OG 2-Oxoglutarate 2-OG->PHDs VHL VHL E3 Ligase OH-HIF-1a->VHL Proteasome Proteasomal Degradation OH-HIF-1a->Proteasome Ub Ubiquitin VHL->Ub Ub->OH-HIF-1a Ubiquitination 2-HIA 2-Hydroxy- isonicotinic Acid PHDs_i PHDs 2-HIA->PHDs_i Inhibition HIF-1a_s HIF-1α HIF-1b HIF-1β HIF-1a_s->HIF-1b Dimerization HIF-1 HIF-1 Complex HIF-1b->HIF-1 Nucleus Nucleus HIF-1->Nucleus HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes

Caption: HIF-1α regulation and the inhibitory action of this compound.

Experimental Workflow for Assessing the Effect of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis cluster_output Output Cell_Culture Seed and Culture Cells (e.g., HEK293, HeLa) Treatment Treat with this compound (Dose-response and Time-course) Cell_Culture->Treatment Western_Blot Western Blot for HIF-1α Stabilization Treatment->Western_Blot Luciferase_Assay HRE-Luciferase Assay for HIF-1α Activity Treatment->Luciferase_Assay Densitometry Densitometric Analysis of Protein Bands Western_Blot->Densitometry Luciferase_Quant Quantification of Luciferase Activity Luciferase_Assay->Luciferase_Quant Dose_Response Generate Dose-Response Curves Densitometry->Dose_Response Luciferase_Quant->Dose_Response IC50_EC50 Determine IC50/EC50 Values Dose_Response->IC50_EC50

References

Application Notes and Protocols: In Vitro Assays Involving 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisonicotinic acid (2-HINA), also known as 2-hydroxypyridine-4-carboxylic acid, is a pyridine derivative with emerging significance in biomedical research. Its structural similarity to endogenous metabolites has led to the investigation of its role as a modulator of key enzymatic pathways. These notes provide detailed protocols and data for in vitro assays involving 2-HINA, focusing on its application as an inhibitor of nicotinamide phosphoribosyltransferase (NAPRT) and its potential as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases.

Application 1: Inhibition of Nicotinamide Phosphoribosyltransferase (NAPRT)

2-HINA has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAPRT), a key enzyme in the Preiss-Handler pathway for NAD+ biosynthesis from nicotinic acid. Inhibition of NAPRT can be particularly relevant in cancer cells that rely on this pathway for NAD+ production, especially in the context of resistance to NAMPT inhibitors.[1][2][3]

Quantitative Data: NAPRT Inhibition
CompoundTargetAssay TypeKi (µM)Cell LineReference
This compoundNAPRTContinuous Fluorometric Enzymatic Assay149 - 215N/A[2][4]
Experimental Protocol: Continuous Fluorometric NAPRT Inhibition Assay

This assay measures the activity of NAPRT by coupling the production of nicotinamide mononucleotide (NAMN) to the generation of a fluorescent signal.[1][2]

Materials:

  • Recombinant human NAPRT enzyme

  • Nicotinic acid (NA)

  • Phosphoribosyl pyrophosphate (PRPP)

  • NAMN adenylyltransferase (NadD)

  • NAD+ synthetase (NadE)

  • Alcohol dehydrogenase (ADH)

  • Ethanol

  • NAD+

  • Resazurin (optional, for fluorescence detection at longer wavelengths)

  • Diaphorase (optional)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (inhibitor)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing NA, PRPP, NadD, NadE, ADH, and ethanol. The final concentrations should be optimized based on enzyme kinetics, but representative concentrations are 10-50 µM NA and 0.4 mM PRPP.[4]

  • Inhibitor Preparation: Prepare serial dilutions of 2-HINA in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add a specific volume of the 2-HINA dilution (or buffer for control).

    • Add the recombinant NAPRT enzyme to each well to initiate the reaction.

    • Incubate the plate at 37°C.

  • Signal Detection:

    • Measure the increase in NADH fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 460 nm).

    • Alternatively, for the resazurin-coupled assay, include resazurin and diaphorase in the reagent mix and measure the fluorescence of resorufin (e.g., excitation at 530-560 nm and emission at 590 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the fluorescence increase.

    • Determine the percent inhibition for each concentration of 2-HINA.

    • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Dixon plots).[4]

Visualization: NAPRT Inhibition and NAD+ Salvage Pathway

NAPRT_Inhibition cluster_pathway Preiss-Handler Pathway (NAD+ Salvage) NA Nicotinic Acid (NA) NAMN Nicotinamide Mononucleotide (NAMN) NA->NAMN NAPRT PRPP PRPP PRPP->NAMN NAD NAD+ NAMN->NAD NMNAT, NADS HINA This compound (2-HINA) HINA->NA HINA->NAMN Inhibits

Caption: Inhibition of NAPRT by 2-HINA in the NAD+ salvage pathway.

Application 2: Sensitization of Cancer Cells to NAMPT Inhibitors

In cancer cells that express NAPRT, 2-HINA can be used to sensitize them to the cytotoxic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors (e.g., FK866). By blocking the alternative NAD+ synthesis pathway, 2-HINA enhances the efficacy of NAMPT inhibitors.[1][2]

Quantitative Data: Cell Viability in Combination Therapy

Note: IC50 values for 2-HINA alone are generally not determined in this context as its primary role is as a sensitizing agent. The effect is measured by the reduction in the IC50 of the NAMPT inhibitor.

Cell LineNAMPT Inhibitor2-HINA Concentration (µM)Effect on NAMPT Inhibitor IC50Reference
OVCAR-5 (Ovarian Cancer)FK8661000Sensitizes cells to FK866[2]
Capan-1 (Pancreatic Cancer)FK8661000Sensitizes cells to FK866[2]
Experimental Protocol: Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., OVCAR-5, Capan-1)

  • Cell culture medium and supplements

  • NAMPT inhibitor (e.g., FK866)

  • This compound

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor, both in the presence and absence of a fixed concentration of 2-HINA (e.g., 1 mM). Include appropriate vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Cell Fixation:

    • Gently add cold TCA to each well to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining:

    • Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10 minutes.

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization and Measurement:

    • Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Shake the plates for 5 minutes on a shaker.

    • Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 values for the NAMPT inhibitor with and without 2-HINA.

Visualization: Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow start Seed Cells in 96-well Plate treatment Treat with NAMPTi +/- 2-HINA start->treatment incubation Incubate for 72h treatment->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining measurement Measure Absorbance at 510 nm staining->measurement analysis Calculate IC50 Values measurement->analysis

Caption: Workflow for determining cell viability using the SRB assay.

Application 3: Potential Inhibition of HIF Prolyl Hydroxylases

2-HINA is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for a family of enzymes called 2-OG-dependent dioxygenases, which includes the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Inhibition of PHDs leads to the stabilization of HIF-1α, a master regulator of the cellular response to hypoxia. While direct inhibition of PHDs by 2-HINA requires further investigation, its structural similarity to known PHD inhibitors makes this a plausible mechanism of action to explore.

Experimental Protocol: HIF-1α Stabilization Assay (Western Blot)

This assay determines the levels of HIF-1α protein in cells to assess the inhibitory activity of a compound on PHDs.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Cell culture medium and supplements

  • This compound

  • Positive control PHD inhibitor (e.g., Dimethyloxalylglycine - DMOG)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency and treat with various concentrations of 2-HINA or DMOG for a defined period (e.g., 4-8 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the HIF-1α signal to the β-actin signal.

Visualization: HIF-1α Regulation and Potential Inhibition

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_N HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_N->HIF1a_OH Hydroxylation HIF1a_H HIF-1α PHD_N PHD Enzymes PHD_N->HIF1a_OH O2 O2 O2->PHD_N TwoOG 2-Oxoglutarate TwoOG->PHD_N VHL VHL HIF1a_OH->VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Stabilization Stabilization & Accumulation HIF1a_H->Stabilization PHD_H PHD Enzymes HINA_H 2-HINA (potential inhibitor) HINA_H->PHD_H Inhibits Nucleus Nucleus Stabilization->Nucleus HRE Hypoxia Response Elements Nucleus->HRE Gene_Expression Gene Expression HRE->Gene_Expression

Caption: Regulation of HIF-1α and the potential inhibitory role of 2-HINA.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Hydroxyisonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxyisonicotinic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete N-oxidation of nicotinic acid.Ensure complete conversion of nicotinic acid to its N-oxide by monitoring the reaction using techniques like TLC or HPLC. Adjust reaction time or temperature if necessary.
Inefficient chlorination of nicotinic acid N-oxide.The selectivity of chlorination at the 2-position can be low.[1] Consider using a milder chlorinating agent or optimizing the reaction temperature to minimize the formation of other chlorinated isomers. A patent suggests that a low amount of phosphorus oxychloride can lead to the formation of byproducts.[2]
Incomplete hydrolysis of 2-chloronicotinic acid or its nitrile precursor.Ensure the hydrolysis conditions (e.g., concentration of acid/base, temperature, and reaction time) are optimal for complete conversion. Monitor the reaction progress to determine the endpoint.
Suboptimal oxidation of 2-methyl-5-ethylpyridine.The oxidation of 2-methyl-5-ethylpyridine can lead to various products. The choice of oxidizing agent and reaction conditions is crucial to favor the formation of the desired product.
Formation of Impurities and Byproducts Side reactions during N-oxidation.Over-oxidation can occur. Use a stoichiometric amount of the oxidizing agent and control the reaction temperature carefully.
Formation of isomeric hydroxynicotinic acids.During the reaction of nicotinic acid N-oxide with phosphorus oxychloride, rearrangement can lead to the formation of 6-hydroxynicotinic acid.[2] Optimization of reaction conditions, such as temperature and the rate of addition of reagents, can help minimize this.
Incomplete reaction or presence of starting materials in the final product.Monitor the reaction to ensure it goes to completion. Use appropriate purification techniques to remove unreacted starting materials.
Difficulty in Product Purification Similar polarity of the product and byproducts.Utilize column chromatography with a suitable solvent system. Consider derivatization of the product or impurities to alter their polarity for easier separation.
Product is a solid that is difficult to crystallize.Try different solvent systems for recrystallization. Techniques such as slow evaporation or vapor diffusion may be helpful. Seeding with a small crystal of the pure product can also induce crystallization.
The basicity of the pyridine ring can cause tailing on silica gel chromatography.Add a small amount of a volatile base, such as triethylamine or pyridine, to the eluent to suppress tailing and improve separation.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The three primary synthetic routes are:

  • From Nicotinic Acid: This involves the N-oxidation of nicotinic acid, followed by a rearrangement and hydrolysis reaction, often using phosphorus oxychloride.[2]

  • From 2-Chloronicotinic Acid: This route involves the hydrolysis of 2-chloronicotinic acid or its derivatives.[4] 2-chloronicotinic acid itself can be synthesized from 3-cyanopyridine.[5][6][7]

  • From 2-Methyl-5-ethylpyridine (MEP): This involves the oxidation of MEP. However, this reaction can produce a mixture of products, including isocinchomeronic acid and nicotinic acid, and requires careful control of conditions to favor the desired product.[8][9]

Q2: How can I improve the yield of the chlorination step when starting from nicotinic acid N-oxide?

A2: Low selectivity at the 2-position is a common issue.[1] To improve the yield, you can try optimizing the reaction conditions such as temperature and reaction time. A patent suggests that using an appropriate molar ratio of phosphorus oxychloride to the nicotinic acid N-oxide derivative is important to avoid the formation of byproducts.[2] Stepwise temperature control during the chlorination reaction has also been reported to improve yield.[7]

Q3: What are the key parameters to control during the hydrolysis of 2-chloronicotinic acid?

A3: The key parameters to control are the concentration of the acid or base used for hydrolysis, the reaction temperature, and the reaction time. Monitoring the disappearance of the starting material by TLC or LC-MS is crucial to ensure the reaction goes to completion without significant degradation of the product.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes. Phosphorus oxychloride is a corrosive and moisture-sensitive reagent and should be handled in a fume hood with appropriate personal protective equipment. Oxidation reactions, especially with nitric acid or potassium permanganate, can be highly exothermic and should be conducted with care, ensuring adequate cooling and slow addition of reagents.[3] Always consult the Safety Data Sheets (SDS) for all chemicals used.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • IR: To identify functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight.

  • Chromatography (TLC, HPLC, or GC): To assess the purity.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Synthesis of this compound from Nicotinic Acid N-oxide

This protocol is adapted from a patented procedure.[2]

1. Reaction Setup:

  • A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with nicotinic acid N-oxide and an aprotic nonpolar solvent such as toluene or benzene.

  • The flask is cooled in an ice bath.

2. Reagent Addition:

  • A solution of an organic base (e.g., triethylamine) in the same solvent is added dropwise to the stirred suspension of nicotinic acid N-oxide and phosphorus oxychloride.

  • The reaction temperature is maintained between 0 and 10 °C during the addition.

3. Reaction:

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 20-50 °C) for a specified time, monitoring the reaction progress by TLC.

4. Work-up and Isolation:

  • Upon completion, the reaction mixture is cooled, and excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully hydrolyzed by the slow addition of water.

  • The pH of the solution is adjusted to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

Synthesis of this compound via Hydrolysis of 2-Chloronicotinic Acid

1. Reaction Setup:

  • A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • 2-Chloronicotinic acid and an aqueous solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) are added to the flask.

2. Reaction:

  • The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by TLC or HPLC until the starting material is consumed.

3. Work-up and Isolation:

  • The reaction mixture is cooled to room temperature.

  • If the reaction was performed under basic conditions, the solution is acidified with a mineral acid (e.g., HCl) to a pH where the product precipitates. If performed under acidic conditions, the pH is adjusted with a base.

  • The precipitated this compound is collected by filtration.

4. Purification:

  • The crude product is washed with cold water and can be further purified by recrystallization.

Data Presentation

The following table summarizes the effect of the molar ratio of phosphorus oxychloride to nicotinic acid N-oxide on the yield of 2-hydroxynicotinic acid and the formation of byproducts, as reported in a patent.[2]

Molar Ratio of POCl₃ to Nicotinic Acid N-OxideYield of 2-Hydroxynicotinic Acid (%)Yield of 2-Chloronicotinic Acid (%)Yield of 6-Hydroxynicotinic Acid (%)Yield of 6-Chloronicotinic Acid (%)
547---
10571397

Note: The specific organic base and reaction conditions were also variables in the patent and affect the outcome.

Visualizations

The following diagrams illustrate key aspects of this compound synthesis.

Synthesis_Pathway_from_Nicotinic_Acid Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid N-oxide Nicotinic_Acid->N_Oxide H₂O₂/CH₃COOH Chlorinated_Intermediate Chlorinated Intermediate N_Oxide->Chlorinated_Intermediate POCl₃ Product This compound Chlorinated_Intermediate->Product H₂O (Hydrolysis)

Caption: Synthesis pathway from Nicotinic Acid.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Review_Conditions Optimize_Stoichiometry Optimize Reagent Stoichiometry Review_Conditions->Optimize_Stoichiometry Purification Modify Purification Strategy Review_Conditions->Purification Optimize_Stoichiometry->Purification Success Successful Synthesis Purification->Success Logical_Relationship cluster_factors Reaction Parameters cluster_outcomes Synthesis Outcomes Temperature Temperature Yield Yield Temperature->Yield Byproducts Byproduct Formation Temperature->Byproducts Concentration Reagent Concentration Concentration->Yield Concentration->Byproducts Catalyst Catalyst/Reagent Choice Catalyst->Yield Purity Purity Catalyst->Purity Time Reaction Time Time->Yield Time->Purity

References

Technical Support Center: 2-Hydroxyisonicotinic Acid - Impurity Troubleshooting and Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 2-Hydroxyisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis process, or degradation of the final product. Common synthesis routes involve the oxidation of 4-picoline (4-methylpyridine).

Common Impurities in this compound:

Impurity NameChemical StructureOrigin
4-PicolineUnreacted starting material
Isonicotinic AcidIntermediate or byproduct of oxidation
PyridineByproduct of decarboxylation during oxidation[1][2]
Colored ImpuritiesN/AByproducts from oxidation or degradation

Q2: My this compound product has a yellowish tint. What causes this and how can I remove it?

A2: A yellowish tint in your product often indicates the presence of colored impurities, which can be byproducts of the oxidation reaction or degradation products. These can often be effectively removed using activated charcoal during the recrystallization process.

Q3: I am having trouble getting my this compound to crystallize during purification. What can I do?

A3: Difficulty in crystallization can be due to several factors, including the use of an inappropriate solvent, the presence of significant amounts of impurities, or supersaturation issues. Ensure you are using a suitable solvent system, such as water, where this compound has good solubility at high temperatures and poor solubility at low temperatures. If crystallization does not initiate upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Seeding with a small crystal of pure this compound can also induce crystallization.

Troubleshooting Guides

Issue 1: Presence of Unreacted 4-Picoline

Symptoms:

  • Characteristic odor of pyridine in the product.

  • Presence of a corresponding peak in analytical data (e.g., GC-MS, NMR).

Root Cause:

  • Incomplete oxidation of the 4-picoline starting material.

Solution:

  • Recrystallization: A carefully performed recrystallization from water is often effective in removing residual 4-picoline due to differences in solubility.

  • Process Optimization: Review and optimize the oxidation reaction conditions (e.g., reaction time, temperature, oxidant concentration) to ensure complete conversion of the starting material.

Issue 2: Colored Impurities

Symptoms:

  • Product is off-white, yellow, or brown.

Root Cause:

  • Formation of polymeric or conjugated byproducts during the oxidation process.

  • Degradation of the product due to exposure to heat, light, or air.

Solution:

  • Activated Charcoal Treatment: The use of activated charcoal during recrystallization is a standard and effective method for removing colored impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Water

This protocol describes the purification of this compound containing common impurities by recrystallization from water.

Methodology:

  • Dissolution: In a suitable Erlenmeyer flask, add the impure this compound. Add a minimal amount of deionized water to create a slurry. Heat the mixture to boiling on a hot plate with stirring. Continue to add hot deionized water portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the hot solution. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Impure this compound dissolve Add minimal hot water and heat to dissolve start->dissolve add_charcoal Add activated charcoal dissolve->add_charcoal hot_filtration Hot gravity filtration dissolve->hot_filtration If no charcoal needed add_charcoal->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold water vacuum_filtration->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Logical Relationship of Impurities and Removal

Impurity_Removal cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification starting_material 4-Picoline oxidation Oxidation starting_material->oxidation crude_product Crude this compound oxidation->crude_product unreacted_sm Unreacted 4-Picoline oxidation->unreacted_sm Incomplete Reaction byproducts Pyridine, Colored Byproducts oxidation->byproducts Side Reactions recrystallization Recrystallization (Water) crude_product->recrystallization unreacted_sm->recrystallization Removed by byproducts->recrystallization Partially removed by charcoal_treatment Activated Charcoal Treatment byproducts->charcoal_treatment Colored impurities removed by recrystallization->charcoal_treatment If colored end_product Pure this compound recrystallization->end_product charcoal_treatment->end_product

Caption: Logical relationship between synthesis, impurities, and purification methods.

References

Technical Support Center: Purifying 2-Hydroxyisonicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Hydroxyisonicotinic acid. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Solubility Data

SolventQualitative Solubility at Room Temperature (approx. 20-25°C)Qualitative Solubility at Elevated TemperaturesNotes
Water Sparingly solubleMore solubleA known solvent for the recrystallization of 2-Hydroxynicotinic acid, particularly at elevated temperatures (around 90°C).[1]
Ethanol More soluble than in water at 293 K[2]Expected to be highly solubleDue to its higher solubility at room temperature, it may be less ideal for achieving high recovery unless mixed with an anti-solvent.
Glacial Acetic Acid Likely solubleHighly solubleHas been used for the recrystallization of the related compound, 2-hydroxycinchoninic acid.[3]
Polar Organic Solvents Generally solubleGenerally highly solubleThe polarity of this compound suggests good solubility in other polar organic solvents.

Note: The ideal recrystallization solvent is one in which the compound has low solubility at low temperatures and high solubility at high temperatures.[4] The pH of aqueous solutions can also significantly impact the solubility of hydroxynicotinic acids.[1]

Experimental Protocol: Recrystallization from Water

This protocol is based on a reported method for the purification of 2-Hydroxynicotinic acid.[1]

Objective: To purify crude this compound by removing impurities through recrystallization from water.

Materials:

  • Crude this compound

  • Distilled or deionized water

  • Erlenmeyer flasks (at least two)

  • Heat source (e.g., hot plate with magnetic stirrer)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of distilled water. Heat the mixture to approximately 90°C (363 K) while stirring continuously until the solid is completely dissolved.[1] If the solid does not dissolve, add small portions of hot water until a clear solution is obtained. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Preheat a second Erlenmeyer flask and a funnel with a small amount of boiling water. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a drying oven at a moderate temperature or in a desiccator under vacuum until a constant weight is achieved.

  • Repeat (Optional): For higher purity, a second recrystallization can be performed by repeating steps 1-6.[1]

Recrystallization Workflow

RecrystallizationWorkflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Water (~90°C) start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Removed cool Slow Cooling to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Water filter->wash dry Dry Crystals wash->dry check_purity Check Purity (e.g., melting point) dry->check_purity end Pure 2-Hydroxyisonicotinic Acid Crystals check_purity->end Purity Met repeat Repeat Recrystallization check_purity->repeat Further Purification Needed repeat->dissolve

Caption: A flowchart of the recrystallization process for purifying this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Oiling Out: The compound separates as an oil instead of crystals.The boiling point of the solvent is lower than the melting point of the solute. The solution is supersaturated. High concentration of impurities.- Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool slowly. - Try a different solvent with a higher boiling point. - If impurities are suspected, consider a pre-purification step like charcoal treatment.
No Crystals Form Upon Cooling. Too much solvent was used. The solution is not saturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Scratch the inside of the flask with a glass stirring rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low Crystal Yield. Too much solvent was used. The cooling process was too fast. The crystals were washed with a solvent that was not cold enough.- Concentrate the mother liquor by boiling off some solvent and cool again to recover more product. - Ensure slow cooling to maximize crystal formation. - Always use ice-cold solvent for washing the crystals.
Crystals are Colored. Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.
Premature Crystallization During Hot Filtration. The solution cooled too quickly in the funnel. The funnel and receiving flask were not preheated.- Preheat the funnel and the receiving Erlenmeyer flask with a small amount of the hot solvent before filtration. - Keep the solution hot during the filtration process. - Use a stemless funnel to prevent crystallization in the stem.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For instance, if synthesized from nicotinic acid N-oxide, byproducts can form if the reaction conditions are not optimal. These may include other isomers or related chlorinated compounds if phosphorus oxychloride is used in the synthesis.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent is one in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Water has been shown to be an effective solvent for this compound.[1] For a new compound, you would typically test the solubility in a range of solvents with varying polarities.

Q3: Why is slow cooling important?

A3: Slow cooling allows for the gradual formation of a crystal lattice, which is a highly ordered structure. This process tends to exclude impurity molecules, resulting in purer crystals. Rapid cooling can trap impurities within the crystal structure.

Q4: What is the purpose of washing the crystals with ice-cold solvent?

A4: The final crystals will be coated with the mother liquor, which contains dissolved impurities. Washing with a small amount of ice-cold solvent helps to remove these surface impurities. The solvent must be cold to minimize the dissolution of the purified product.

Q5: How can I tell if my recrystallized product is pure?

A5: A common method to assess purity is by measuring the melting point. A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range. Spectroscopic methods such as NMR or chromatographic techniques like HPLC can also be used for a more quantitative purity assessment.

References

Preventing degradation of 2-Hydroxyisonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Hydroxyisonicotinic acid in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like other hydroxypyridine carboxylic acids, it can be susceptible to degradation under harsh acidic, basic, or oxidative conditions. Elevated temperatures can accelerate these degradation processes, and exposure to UV light may induce photodegradation.

Q2: What is the expected shelf-life of a this compound solution?

A2: The shelf-life of a this compound solution is highly dependent on the storage conditions, including the solvent, pH, temperature, and exposure to light. For long-term storage, it is recommended to store solutions at low temperatures (2-8°C or -20°C), protected from light, and at a pH near neutral. Under optimal conditions, a properly prepared and stored solution can be stable for several weeks to months. However, for critical applications, it is advisable to use freshly prepared solutions or to re-qualify the solution's purity if stored for an extended period.

Q3: In which solvents is this compound most stable?

A3: While specific stability data in a wide range of organic solvents is limited, for aqueous solutions, stability is highly pH-dependent. Generally, polar aprotic solvents are less likely to participate in hydrolytic degradation compared to protic solvents. For analytical purposes, solvents like acetonitrile and methanol are commonly used. It is crucial to perform initial solubility and short-term stability tests in the chosen solvent system for your specific experimental needs.

Q4: How does pH affect the stability of this compound?

A4: The pH of the solution is a critical factor in the stability of this compound. Both strongly acidic and strongly basic conditions can catalyze hydrolysis of the carboxylic acid and potentially promote other degradation pathways of the pyridine ring. The compound is expected to be most stable in a neutral to slightly acidic pH range. The exact optimal pH for stability should be determined experimentally for your specific application.

Q5: Can this compound exist in different forms in solution?

A5: Yes, like other hydroxypyridines, this compound can exist in tautomeric forms, specifically the keto and enol forms.[1] This tautomerism can influence its chemical reactivity, stability, and spectroscopic properties. The equilibrium between these forms can be affected by the solvent and pH of the solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue Potential Cause Troubleshooting Steps
Loss of compound concentration over time in stored solutions. - Improper Storage Temperature: Storage at room temperature can accelerate degradation. - pH Instability: The pH of an unbuffered solution may shift over time. - Oxidation: Exposure to atmospheric oxygen. - Photodegradation: Exposure to ambient or UV light.- Store solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). - Use a suitable buffer to maintain a stable pH. - Prepare solutions with de-gassed solvents and consider purging the headspace of the storage vial with an inert gas (e.g., nitrogen or argon). - Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
Appearance of unexpected peaks in chromatography (e.g., HPLC). - Degradation of the stock solution: The primary stock solution may have degraded. - On-instrument degradation: The compound may be degrading in the mobile phase or on the column. - Reaction with mobile phase additives: The compound may be reacting with acids, bases, or other additives in the mobile phase.- Prepare a fresh stock solution and compare the chromatogram to the older one. - Analyze the sample immediately after preparation. - Evaluate the stability of the compound in the mobile phase over the typical run time of the analysis. - Ensure compatibility of the compound with all mobile phase components. Consider using alternative additives if reactivity is suspected.
Inconsistent experimental results or loss of biological activity. - Compound Degradation: The active compound may have degraded, leading to lower effective concentrations. - Formation of Inhibitory Degradation Products: Degradation products may interfere with the assay or biological system.- Confirm the purity and concentration of the this compound solution before each experiment using a suitable analytical method (e.g., HPLC-UV). - If degradation is suspected, perform a forced degradation study to identify potential degradation products and assess their impact on the experiment. - Use freshly prepared solutions for all critical experiments.
Precipitation of the compound in aqueous solutions. - Low Aqueous Solubility: The concentration may exceed the solubility limit, especially if the pH is not optimal. - pH-dependent Solubility: The solubility of carboxylic acids can be highly dependent on the pH of the solution.- Ensure the final concentration is within the known solubility limits for the given solvent and pH. - Adjust the pH of the solution to a range where the compound is more soluble. For carboxylic acids, solubility often increases at higher pH values where the carboxylate form is predominant. - Consider the use of a co-solvent if compatible with the experimental system.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[2][3][4][5] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period.

    • Withdraw samples at different time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for a specified period.

    • Withdraw samples at different time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a high temperature (e.g., 70°C) for a specified period.

    • Alternatively, heat the stock solution at 60°C.

    • Withdraw samples at different time points, cool to room temperature, and dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

    • Withdraw samples at different time points and dilute with the mobile phase for analysis.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • A mass balance should be calculated to ensure that the sum of the parent compound and the degradation products is close to the initial concentration.[6]

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the degradation products from the parent compound.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A gradient elution is often necessary to separate all degradation products.

    • Start with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer or ammonium acetate buffer, pH adjusted to a suitable range like 3-6) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical gradient might start with a low percentage of the organic solvent and increase over the run time.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.

Visualizations

degradation_pathways cluster_main This compound cluster_products Potential Degradation Products 2-HINA This compound Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidation Oxidation (H₂O₂) Heat Thermal Stress Light Photolytic Stress Decarboxylation Decarboxylation Product (2-Hydroxypyridine) Acid->Decarboxylation e.g., loss of CO₂ Ring_Opening Ring-Opened Products Base->Ring_Opening Hydroxylated Further Hydroxylated Products Oxidation->Hydroxylated Heat->Decarboxylation Light->Ring_Opening Dimers Dimers/Oligomers Light->Dimers

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Suspected Degradation prep_fresh Prepare Fresh Solution of This compound start->prep_fresh analyze_fresh Analyze Fresh Solution by Stability-Indicating HPLC prep_fresh->analyze_fresh compare Compare with Suspected Degraded Sample analyze_fresh->compare degradation_confirmed Degradation Confirmed? compare->degradation_confirmed no_degradation No Degradation: Investigate Other Experimental Variables degradation_confirmed->no_degradation No forced_degradation Perform Forced Degradation Study degradation_confirmed->forced_degradation Yes identify_products Identify Degradation Products (LC-MS, NMR) forced_degradation->identify_products optimize_conditions Optimize Storage and Experimental Conditions identify_products->optimize_conditions end End: Stable Solution Protocol optimize_conditions->end

Caption: Troubleshooting workflow for suspected degradation.

logical_relationship cluster_factors Factors Influencing Stability cluster_prevention Preventative Measures cluster_outcome Desired Outcome pH pH Buffering Use Buffered Solutions pH->Buffering Temp Temperature Cold_Storage Store at Low Temperature Temp->Cold_Storage Light Light Exposure Light_Protection Use Amber Vials/ Protect from Light Light->Light_Protection Oxidants Oxidizing Agents Inert_Atmosphere Use De-gassed Solvents/ Inert Atmosphere Oxidants->Inert_Atmosphere Solvent Solvent Choice Solvent_Selection Select Appropriate Solvent Solvent->Solvent_Selection Stability Enhanced Solution Stability Buffering->Stability Cold_Storage->Stability Light_Protection->Stability Inert_Atmosphere->Stability Solvent_Selection->Stability

Caption: Relationship between stability factors and preventative measures.

References

Side reactions to avoid during the synthesis of 2-Hydroxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 2-Hydroxyisonicotinic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Q1: During the hydrolysis of a nitrile precursor (e.g., 2-cyano-4-hydroxypyridine or 2-chloro-4-cyanopyridine) to this compound, I am observing significant amounts of the corresponding amide as a byproduct. How can I minimize its formation?

A1: The formation of the amide is a common side reaction in nitrile hydrolysis. To favor the formation of the carboxylic acid, consider the following:

  • Reaction Time and Temperature: Prolonged reaction times and higher temperatures generally favor the complete hydrolysis to the carboxylic acid. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • pH Control: The pH of the reaction medium is crucial. Strong acidic or basic conditions are typically required for complete hydrolysis. For base-catalyzed hydrolysis, using a higher concentration of a strong base like sodium hydroxide can be effective. For acid-catalyzed hydrolysis, a strong mineral acid such as sulfuric acid is preferred.

  • Water Concentration: Ensure a sufficient excess of water is present in the reaction mixture, as it is a key reagent in the hydrolysis of both the nitrile and the intermediate amide.

Q2: My oxidation of 4-picoline to isonicotinic acid, a precursor for hydroxylation, is resulting in low yields and the formation of pyridine and dimeric byproducts. What can I do to improve the selectivity?

A2: The oxidation of 4-picoline can be challenging to control. Here are some strategies to enhance the yield of isonicotinic acid and reduce side reactions:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. While strong oxidants like potassium permanganate or nitric acid can be used, they can also lead to over-oxidation and ring degradation. Milder, more selective catalytic systems are often preferred.

  • Catalyst System: A catalytic system of Co(OAc)₂, N-hydroxyphthalimide (NHPI), and a bromide salt in acetic acid under oxygen pressure has been shown to be effective for the oxidation of picolines.[1][2] However, even with this system, byproducts such as pyridine can form.[1]

  • Reaction Conditions: Optimization of temperature, pressure, and catalyst loading is essential. Lowering the temperature may help to reduce the rate of decarboxylation that leads to pyridine formation.

Q3: I am attempting to synthesize this compound via the hydrolysis of 2-chloronicotinic acid, but the reaction is sluggish and gives a poor yield.

A3: The nucleophilic substitution of the chlorine atom in 2-chloronicotinic acid with a hydroxyl group can be difficult. To improve the reaction rate and yield, consider these points:

  • Catalyst: The use of a catalyst, such as boric acid, has been reported to improve the yield in the synthesis of related 2-(arylamino)nicotinic acids from 2-chloronicotinic acid, which proceeds via a similar nucleophilic substitution mechanism.[3] This suggests that a catalyst could also be beneficial for the hydrolysis reaction.

  • Reaction Conditions: High temperatures are often required for this reaction. Performing the reaction under solvent-free conditions at elevated temperatures (e.g., 120°C) might improve the outcome.[3]

  • Base: A strong base is necessary to facilitate the hydrolysis. The choice and concentration of the base can significantly impact the reaction.

Q4: After synthesizing this compound, I am struggling with the purification and removal of unreacted starting materials and byproducts. What are some effective purification strategies?

A4: Purification is a critical step to obtain high-purity this compound. Here are some common and effective methods:

  • Recrystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid compounds. Water or aqueous ethanol are often good choices for polar molecules like this compound.

  • Acid-Base Extraction: Due to the presence of both a carboxylic acid and a pyridine ring, this compound is amphoteric. This property can be exploited for purification. By adjusting the pH of the solution, you can selectively precipitate the desired product while keeping impurities in solution, or vice-versa.

  • Chromatography: If recrystallization and extraction are insufficient, column chromatography using silica gel or a suitable ion-exchange resin can be employed for more challenging separations.

Data Summary

The following table summarizes key quantitative data related to different synthetic routes for nicotinic acid derivatives, which can be precursors to or analogues of this compound. This data can help in selecting a synthetic route based on expected yields and byproduct formation.

Synthetic RouteStarting MaterialKey Reagents/CatalystProductConversion (%)Selectivity (%)Key ByproductsReference
Oxidation4-picolineCo(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br], O₂4-Pyridine carboxylic acid1855.5Pyridine, Dimer[1]
Hydrolysis3-cyanopyridineWater (high temperature)Nicotinamide/Nicotinic acid--Amide intermediate[4]
Hydrolysis2-chloronicotinonitrileConcentrated HCl2-Hydroxynicotinic acid-High-[5]
From N-oxideNicotinic acid N-oxide derivativePhosphorus oxytrichloride, Organic base2-Hydroxynicotinic acid derivative47 (example)HighOther chlorinated species[5]

Experimental Protocols

High-Yield Synthesis of 2-Hydroxynicotinic Acid Derivatives from Nicotinic Acid N-Oxide

This protocol is based on a patented method that aims for a high-yield, one-step synthesis.[5]

  • Reaction Setup: In a reaction vessel, dissolve the nicotinic acid N-oxide derivative in a suitable organic solvent.

  • Addition of Reagents: In the presence of an organic base (e.g., triethylamine), add phosphorus oxytrichloride dropwise to the solution while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature. The use of an excess of phosphorus oxytrichloride is reported to minimize the formation of byproducts.[5]

  • Workup: After the reaction is complete, carefully hydrolyze the reaction mixture with water.

  • Isolation: The 2-hydroxynicotinic acid derivative can then be isolated by filtration and purified by recrystallization.

Visualizations

The following diagrams illustrate the key reaction pathways and potential side reactions discussed.

SynthesisPathways cluster_hydrolysis Hydrolysis Route cluster_oxidation Oxidation Route 2-Chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine 2-Hydroxyisonicotinic_acid_amide 2-Hydroxyisonicotinic_acid_amide 2-Chloro-4-cyanopyridine->2-Hydroxyisonicotinic_acid_amide Partial Hydrolysis 2-Hydroxyisonicotinic_acid 2-Hydroxyisonicotinic_acid 2-Chloro-4-cyanopyridine->2-Hydroxyisonicotinic_acid Direct Hydrolysis 2-Hydroxyisonicotinic_acid_amide->2-Hydroxyisonicotinic_acid Full Hydrolysis 4-Picoline 4-Picoline Isonicotinic_acid Isonicotinic_acid 4-Picoline->Isonicotinic_acid Oxidation Dimer_byproduct Dimer_byproduct 4-Picoline->Dimer_byproduct Dimerization (Side Reaction) Pyridine Pyridine Isonicotinic_acid->Pyridine Decarboxylation (Side Reaction) 2-Hydroxyisonicotinic_acid_final 2-Hydroxyisonicotinic acid Isonicotinic_acid->2-Hydroxyisonicotinic_acid_final Hydroxylation

Caption: Synthetic pathways to this compound and its precursors, highlighting potential side reactions.

TroubleshootingLogic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Action Issue Low Yield or High Impurity IncompleteReaction Incomplete Reaction Issue->IncompleteReaction SideReaction Side Reaction Occurring Issue->SideReaction Degradation Product Degradation Issue->Degradation OptimizeConditions Optimize Reaction (Time, Temp, pH) IncompleteReaction->OptimizeConditions SideReaction->OptimizeConditions ChangeReagents Change Reagents or Catalyst SideReaction->ChangeReagents Degradation->OptimizeConditions ImprovePurification Improve Purification Method OptimizeConditions->ImprovePurification ChangeReagents->ImprovePurification

References

Managing temperature control in 2-Hydroxyisonicotinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during 2-Hydroxyisonicotinic acid reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control critical in the synthesis of this compound?

A1: Temperature control is paramount for several reasons. Firstly, the reactions involved in the synthesis can be exothermic, meaning they release heat. Without proper temperature management, this can lead to a runaway reaction, posing a safety hazard and leading to the formation of impurities. Secondly, the reaction rate is highly dependent on temperature; deviations from the optimal temperature can result in low yields or incomplete reactions. Finally, the formation of byproducts is often temperature-sensitive. Maintaining a specific temperature range is crucial for maximizing the purity of the final product.

Q2: What are the common synthetic routes for this compound, and what are their typical temperature considerations?

A2: While various synthetic methods exist, common routes include the hydrolysis of 2-chloroisonicotinic acid and the oxidation of 2-methylpyridine-N-oxide followed by rearrangement. For instance, a related synthesis of 6-hydroxynicotinic acid from methyl coumalate involves several temperature-critical steps, including an initial exothermic reaction maintained between 20°C and 30°C and a subsequent step kept below 20°C.[1] Another potential route, the Kolbe-Schmitt reaction, is also known to be temperature-sensitive, with the regiochemistry of the carboxylation being influenced by the reaction temperature.[2][3]

Q3: What are the signs of poor temperature control during the reaction?

A3: Indicators of inadequate temperature control include:

  • A rapid, uncontrolled increase in reaction temperature.

  • Changes in the color of the reaction mixture that deviate from the expected protocol.

  • Excessive gas evolution.

  • Lower than expected yield of the desired product.

  • Presence of significant impurities in the final product, detectable by analytical methods like HPLC or NMR.

Q4: What is the thermal stability of this compound?

A4: this compound has a high decomposition temperature, typically around 328°C.[4][5] However, thermal decomposition of related organic acids can occur at lower temperatures, especially in the presence of catalysts or impurities.[6] It is important to consider the stability of all reactants, intermediates, and products at the reaction temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to temperature control during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Reaction temperature overshoots the target range. The reaction is more exothermic than anticipated.1. Ensure efficient stirring to promote even heat distribution.2. Slow down the rate of reagent addition.3. Use a larger or more efficient cooling bath (e.g., ice-salt or dry ice-acetone).4. Dilute the reaction mixture with an appropriate solvent to better manage heat dissipation.
Low yield of this compound. The reaction temperature was too low, leading to an incomplete reaction.1. Carefully monitor the internal reaction temperature, not just the bath temperature.2. Gradually increase the reaction temperature in small increments, monitoring for any changes in reaction progress (e.g., by TLC or in-situ IR).3. Increase the reaction time at the specified temperature.
The reaction temperature was too high, leading to product decomposition or side reactions.1. Strictly adhere to the recommended temperature range.2. Analyze byproducts to understand the decomposition pathway and identify the optimal temperature window.3. Consider a lower reaction temperature with a longer reaction time.
High levels of impurities in the final product. Incorrect reaction temperature promoting the formation of side products.1. Review the literature for known temperature-dependent side reactions for similar syntheses.2. Optimize the reaction temperature by running small-scale experiments at various temperatures and analyzing the product purity.3. Ensure that the temperature is uniform throughout the reaction vessel.
Reaction fails to initiate. The activation energy barrier is not being overcome due to insufficient temperature.1. Confirm the accuracy of your temperature measurement device.2. Gently warm the reaction mixture to the recommended initiation temperature.3. If the reaction is still not initiating, consider the possibility of other issues such as reagent purity or catalyst activity.

Experimental Protocols

Adapted Experimental Protocol for Hydroxynicotinic Acid Synthesis (Based on 6-Hydroxynicotinic Acid Synthesis[1])

This adapted protocol highlights the critical temperature control points.

Step 1: Formation of the Intermediate (Example: Methyl Coumalate)

  • In a round-bottomed flask equipped with a thermometer, add concentrated sulfuric acid.

  • Slowly add pulverized coumalic acid in small portions while maintaining the internal temperature between 20°C and 30°C using an ice bath. This step is slightly exothermic.[1]

  • Add methanol in small portions, keeping the temperature between 25°C and 35°C .

  • Heat the mixture on a steam bath for 1 hour.

  • Cool the mixture to approximately 40°C and then pour it into water while maintaining the temperature of the aqueous solution below 40°C with an ice bath.

Step 2: Formation of 6-Hydroxynicotinic Acid

  • In a beaker with a thermometer and external cooling, place 14% ammonium hydroxide.

  • Add methyl coumalate over 10 minutes, ensuring the solution temperature remains below 20°C .[1]

  • Continue stirring for 45 minutes at approximately 20°C .

  • In a separate beaker, heat a solution of aqueous sodium hydroxide to near boiling.

  • Add the ammoniacal solution to the hot sodium hydroxide solution and heat to a vigorous boil for 5 minutes.

  • Cool the solution to room temperature in an ice bath.

  • While keeping the temperature below 30°C , add concentrated hydrochloric acid until the solution is strongly acidic.

  • Cool the mixture to complete precipitation.

This protocol demonstrates the necessity of precise temperature control at multiple stages, utilizing both cooling baths for exothermic steps and heating for reaction completion.

Visualizations

Experimental_Workflow General Experimental Workflow for Temperature-Critical Synthesis reagent_prep Reagent Preparation & Vessel Setup initial_cooling Initial Cooling of Reaction Vessel (e.g., Ice Bath) reagent_prep->initial_cooling reagent_addition Slow, Controlled Addition of Reagents initial_cooling->reagent_addition temp_monitoring Continuous Monitoring of Internal Temperature reagent_addition->temp_monitoring reaction_maintenance Maintain at Target Temperature for a Set Duration reagent_addition->reaction_maintenance temp_adjustment Dynamic Temperature Adjustment (Cooling/Heating) temp_monitoring->temp_adjustment temp_monitoring->reaction_maintenance temp_adjustment->reagent_addition workup Reaction Quenching & Product Workup reaction_maintenance->workup analysis Product Analysis (Yield & Purity) workup->analysis

Caption: General experimental workflow for a temperature-critical reaction.

Troubleshooting_Temperature_Issues Troubleshooting Temperature-Related Issues start Problem with Reaction check_temp Is Temperature within Optimal Range? start->check_temp high_temp Temperature Too High check_temp->high_temp No low_temp Temperature Too Low check_temp->low_temp No temp_ok Temperature is OK check_temp->temp_ok Yes reduce_rate Reduce Reagent Addition Rate high_temp->reduce_rate Action improve_cooling Improve Cooling Efficiency high_temp->improve_cooling Action check_exotherm Review Reaction Exothermicity high_temp->check_exotherm Investigation increase_heating Increase Heating Bath Temperature low_temp->increase_heating Action check_thermometer Verify Thermometer Accuracy low_temp->check_thermometer Investigation extend_time Extend Reaction Time low_temp->extend_time Action other_issues Investigate Other Parameters (Reagents, Stirring, etc.) temp_ok->other_issues

References

Technical Support Center: Optimizing Reactions with 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2-Hydroxyisonicotinic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.

General Catalyst Selection & Troubleshooting

This section provides a general overview of catalyst selection and a logical workflow for troubleshooting common reaction issues.

Catalyst Selection Workflow

The selection of an appropriate catalyst is critical for reaction success. The following workflow provides a systematic approach to choosing a catalyst for your reaction with this compound.

A Identify Reaction Type (e.g., Esterification, Cross-Coupling, Decarboxylation) B Consult Literature for Precedent Catalysts A->B C Consider Substrate & Reagent Compatibility - Functional group tolerance - Steric hindrance - Tautomeric forms of 2-HINA B->C D Evaluate Catalyst Properties - Homogeneous vs. Heterogeneous - Activity & Selectivity - Cost & Availability C->D E Select Initial Catalyst(s) for Screening D->E F Perform Small-Scale Screening Experiments E->F G Analyze Results (Yield, Purity, Byproducts) F->G H Optimize Reaction Conditions (Temperature, Solvent, Concentration, Base) G->H Good Results J Troubleshoot Issues (Low Yield, Catalyst Poisoning) G->J Poor Results I Scale-Up Reaction H->I J->F Re-screen

Caption: A logical workflow for catalyst selection and reaction optimization.

Section 1: Esterification Reactions

Esterification of the carboxylic acid group in this compound is a common transformation. Catalyst choice is key to achieving high yields and preventing side reactions.

FAQs for Esterification

Q1: What are the most common types of catalysts for the esterification of this compound? A1: Common catalysts for esterification reactions include homogeneous acid catalysts (e.g., sulfuric acid), organometallic catalysts such as tin or titanium-based compounds, and heterogeneous solid-acid catalysts like ion-exchange resins (e.g., Amberlyst 15) or sulfated metal oxides (e.g., sulfated zirconia).[1][2][3] The choice depends on the specific alcohol, reaction conditions, and desired work-up procedure.

Q2: How does the "2-hydroxy" group affect the esterification reaction? A2: The 2-hydroxy group on the pyridine ring exists in tautomeric equilibrium with its 2-pyridone form.[4] This can influence the electronic properties of the molecule. Additionally, the hydroxyl group can potentially react itself or coordinate to the catalyst, so reaction conditions should be chosen to favor esterification of the carboxylic acid.

Q3: Can I use a simple acid catalyst like sulfuric acid? A3: Yes, strong Brønsted acids like sulfuric acid are classic homogeneous catalysts for esterification.[3] They work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol.[3] However, these catalysts can be corrosive and difficult to separate from the reaction mixture.[2]

Q4: What are the advantages of using a heterogeneous catalyst? A4: Heterogeneous solid-acid catalysts are easily separable from the reaction mixture by filtration, which simplifies product purification and allows for catalyst recycling.[2] They also tend to have excellent thermal stability.[2]

Troubleshooting Guide: Esterification
Issue Possible Cause Suggested Solution
Low or No Conversion 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions. 2. Low Temperature: Esterification is often an equilibrium-limited reaction and may require heat to proceed at a reasonable rate. 3. Water Presence: The presence of water can shift the equilibrium back towards the starting materials.1. Switch Catalyst: Try a stronger acid catalyst (e.g., from a solid acid to H₂SO₄) or a different class of catalyst (e.g., tin-based). 2. Increase Temperature: Increase the reaction temperature, potentially to the reflux temperature of the alcohol or solvent.[5] 3. Remove Water: Use a Dean-Stark apparatus or add a dehydrating agent to remove water as it forms.
Product Degradation 1. High Temperature: The starting material or product may be sensitive to high temperatures, leading to decomposition. 2. Strongly Acidic Catalyst: A very strong acid catalyst can sometimes promote side reactions or degradation.1. Lower Temperature: Use a more active catalyst that allows the reaction to proceed at a lower temperature. 2. Use a Milder Catalyst: Switch to a milder heterogeneous catalyst like a zeolite or a functionalized resin.[3]
Difficult Product Isolation 1. Homogeneous Catalyst: Liquid acid catalysts can be difficult to remove completely from the product.[2]1. Use a Heterogeneous Catalyst: Employ a solid acid catalyst that can be easily filtered off post-reaction.[2] 2. Neutralize and Wash: If using a homogeneous acid, carefully neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and perform aqueous washes.
Catalyst Performance Data
Catalyst TypeCatalyst ExampleAlcoholTemperature (°C)Time (h)Conversion/Yield (%)Reference
Solid AcidAerogel Sulfated Zirconia (A-SZr)Methanol60788 (Yield)[5]
Solid AcidCalcined Zn-Mg-AlDiethylene Glycol190 (Microwave)1.595.4 (Conversion)[5]
Ion-Exchange ResinAmberlyst-15VariesUp to ~140VariesVaries[3]
Organometallic (Tin)Tin(II) OxalateDiethylene Glycol190 (Microwave)1.565.4 (Conversion)[5]
Experimental Protocol: Esterification using a Solid Acid Catalyst

This protocol is a general starting point and may require optimization.

  • Catalyst Preparation: Activate the solid acid catalyst (e.g., Amberlyst-15 or sulfated zirconia) by heating under vacuum to remove adsorbed water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add Reagents: Add the desired alcohol (e.g., methanol, 10-20 eq) as the solvent and reactant.

  • Add Catalyst: Add the activated solid acid catalyst (e.g., 5-20 wt% relative to the carboxylic acid).[5]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (e.g., 6-24 h).[2][5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Remove the solid catalyst by filtration, washing it with a small amount of the alcohol used in the reaction.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the excess alcohol and isolate the crude ester product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Section 2: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. However, the pyridine nitrogen and carboxylic acid in this compound can present unique challenges.

FAQs for Cross-Coupling

Q1: Which type of cross-coupling reaction is suitable for a halogenated this compound derivative? A1: The Suzuki-Miyaura coupling, which uses an organoboron reagent (boronic acid or ester), is one of the most common and versatile cross-coupling reactions.[6][7] Other options include Negishi (organozinc), Stille (organotin), and Kumada (Grignard) couplings.[8][9]

Q2: How do the functional groups on this compound affect the palladium catalyst? A2: The pyridine nitrogen can coordinate to the palladium center, which may alter the catalyst's reactivity and selectivity.[6] The free carboxylic acid can also interact with the base or the catalyst. To avoid these potential complications, it is often recommended to use the methyl or ethyl ester of the isonicotinic acid derivative.[6]

Q3: What causes the formation of homocoupling byproducts in my Suzuki-Miyaura reaction? A3: Homocoupling, where two molecules of the boronic acid couple together, is a common side reaction. It is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that promotes homocoupling.[6] Inadequate degassing of solvents and reagents is a frequent cause.[6]

Troubleshooting Guide: Cross-Coupling

A Low Yield / No Reaction B Is Catalyst Decomposed? (e.g., Palladium Black) A->B Check I Significant Homocoupling A->I Side Reaction C Is Base Appropriate? B->C No E Use More Stable Catalyst (e.g., NHC-Pd complex) B->E Yes F Lower Reaction Temperature B->F Yes D Is Ligand Suitable? C->D Yes G Screen Different Bases (e.g., Cs₂CO₃, K₃PO₄) C->G No H Screen Different Ligands (e.g., Buchwald-type) D->H No J Degas Solvents/Reagents Thoroughly I->J K Use a Pd(0) Precatalyst (e.g., Pd(PPh₃)₄) I->K

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
ComponentCommon ExamplesConsiderations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(0) sources like Pd(PPh₃)₄ can reduce homocoupling.[6] Pd(II) sources are often more air-stable but require in-situ reduction.[6]
Ligand PPh₃, Buchwald-type phosphine ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs)Bulky, electron-rich phosphine ligands often improve catalytic activity. NHC ligands can offer greater thermal stability.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKBase strength and type are critical and must be optimized. Carbonates are common, but phosphates can be effective for challenging substrates.
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water mixturesThe solvent system must be able to dissolve the reagents and be compatible with the reaction conditions. Must be thoroughly degassed.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a starting point for coupling a bromo-2-hydroxyisonicotinic acid ester with a boronic acid and may require optimization.[6]

  • Reagent Preparation: Ensure all solvents are rigorously degassed by sparging with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the bromo-2-hydroxyisonicotinic acid ester (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add Catalyst: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and Backfill: Seal the flask and perform several cycles of evacuating the flask under vacuum and backfilling with inert gas.

  • Add Solvent: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 3: Decarboxylation Reactions

Removing the carboxylic acid group from the this compound scaffold can be achieved under various catalytic conditions.

FAQs for Decarboxylation

Q1: What conditions are typically required for the decarboxylation of an aromatic carboxylic acid? A1: Decarboxylation of aromatic carboxylic acids often requires high temperatures. However, catalytic methods can facilitate the reaction under milder conditions. The presence of an ortho-hydroxyl group can aid decarboxylation via a cyclic transition state upon heating.[10]

Q2: What types of catalysts can be used for the decarboxylation of this compound derivatives? A2: Recent advances include the use of bimetallic nanoparticles (e.g., Iron-Ruthenium) on a supported ionic liquid phase, which can be highly effective.[11] Photoredox catalysis using organic dyes has also emerged as a powerful method for hydrodecarboxylation under mild conditions.[12][13]

Troubleshooting Guide: Decarboxylation
Issue Possible Cause Suggested Solution
Incomplete Reaction 1. Insufficient Catalyst Loading/Activity: The catalyst may not be efficient enough. 2. Suboptimal Temperature: The reaction may require more thermal energy. 3. Inhibitors Present: Impurities in the starting material or solvent could be inhibiting the catalyst.1. Increase Catalyst Loading: Incrementally increase the mol% of the catalyst. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition. 3. Purify Starting Materials: Ensure the starting acid and solvent are pure.
Side Product Formation 1. Reaction with Solvent: The reactive intermediate may be reacting with the solvent. 2. Undesired Reduction/Oxidation: For certain catalytic systems, other functional groups may react.1. Change Solvent: Screen alternative solvents that are more inert under the reaction conditions. 2. Modify Catalyst System: For photoredox catalysis, changing the co-catalyst or additives may improve selectivity.[12] For metal catalysis, altering the metal or support can tune selectivity.[11]
Experimental Protocol: Photoredox-Catalyzed Hydrodecarboxylation

This protocol is a general example based on modern decarboxylation methods and requires adaptation for this compound.[12]

  • Reaction Setup: In a reaction vial, combine the this compound derivative (1.0 eq), the photoredox catalyst (e.g., a Fukuzumi acridinium salt, 1-2 mol%), and a redox-active co-catalyst (e.g., phenyldisulfide, 5-10 mol%).[12]

  • Add Base and Solvent: Add a base (e.g., Hünig's base, 1.1 eq) to form the carboxylate salt in situ. Add a suitable solvent, such as trifluoroethanol (TFE), which has been shown to improve substrate compatibility.[12]

  • Degas: Degas the reaction mixture with an inert gas.

  • Reaction: Stir the mixture and irradiate with a light source (e.g., blue LEDs) at room temperature. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Section 4: Catalyst Poisoning

Catalyst poisoning is a common and critical issue where impurities in the reaction mixture deactivate the catalyst, leading to a dramatic drop in reaction rate and efficiency.[14][15]

Catalyst Poisoning Diagnostic Workflow

A Reaction Stalls or Fails B Verify Reaction Conditions (Temp, Time, Stoichiometry) A->B C Analyze Starting Materials for Impurities (e.g., Sulfur, Heavy Metals) B->C Conditions OK D Run a Control Reaction with Purified Reagents C->D E Did Control Reaction Work? D->E F Source of Poisoning Identified (Purify all future batches) E->F Yes G Consider Catalyst Regeneration or Replacement E->G No F->G H Issue is Not Poisoning (Re-evaluate catalyst, conditions, etc.) G->H

Caption: A workflow for diagnosing and addressing catalyst poisoning.

FAQs on Catalyst Poisoning

Q1: What is catalyst poisoning? A1: Catalyst poisoning occurs when a substance, known as a poison, strongly binds to the active sites of a catalyst.[15] This prevents the actual reactants from accessing these sites, leading to a significant reduction in the catalyst's activity and reaction rate.[14][16]

Q2: What are common catalyst poisons for transition metal catalysts? A2: Common poisons include compounds containing sulfur, phosphorus, lead, mercury, and arsenic.[14][15] For some catalyst systems, even excess starting material, products, or certain functional groups can act as inhibitors. Amines and other nitrogen-containing compounds can also act as poisons for some catalysts by strongly coordinating to the metal center.

Q3: How can I prevent catalyst poisoning? A3:

  • Purify Raw Materials: Ensure the purity of your this compound derivative, other reagents, and solvents to remove trace contaminants.[14]

  • Use Guard Beds/Traps: In larger-scale reactions, a "guard bed" or poison trap can be used to capture impurities before they reach the main catalyst bed.[17]

  • Select Resistant Catalysts: Some catalysts are inherently more resistant to certain poisons. This can involve using protective coatings or specific catalyst supports.[17]

  • Control Reaction Conditions: Operating at higher temperatures can sometimes reduce the strength of poison adsorption.[17]

Q4: Can a poisoned catalyst be regenerated? A4: Sometimes, yes. Reversible poisoning can be overcome by removing the poison, for example, by heating the catalyst to desorb the impurity (thermal regeneration) or by washing it with specific reagents (chemical regeneration).[17] However, in cases of irreversible poisoning, the catalyst must be replaced.[15]

References

Validation & Comparative

Validating the Purity of Synthesized 2-Hydroxyisonicotinic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized 2-Hydroxyisonicotinic acid (also known by its tautomeric name, 2-oxo-1,2-dihydropyridine-4-carboxylic acid), a crucial building block in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), complete with detailed experimental protocols and representative data.

The purity of this compound directly influences its reactivity, stability, and the impurity profile of subsequent synthetic steps. Therefore, employing a suite of orthogonal analytical methods is essential for a comprehensive purity assessment.[1][2][3][4][5] This guide will delve into the principles, advantages, and limitations of each technique, providing a framework for selecting the most appropriate methods for routine quality control, reference standard characterization, and in-depth impurity profiling.

Comparative Analysis of Purity Validation Methods

To illustrate the application of these techniques, we will consider a hypothetical batch of synthesized this compound with a target purity of ≥98.5%. Potential impurities could include unreacted starting materials, by-products from side reactions, and residual solvents.

Table 1: Comparison of Analytical Techniques for Purity Validation of this compound

Technique Principle Information Provided Typical Purity Result (%) Advantages Limitations
HPLC (UV Detection) Chromatographic separation based on polarity.Relative purity (area %), retention times of impurities.99.2%High sensitivity for trace impurities, high throughput, excellent for routine QC.Assumes equal detector response for all components; reference standards needed for absolute quantification of impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity (mol/mol), structural confirmation, identification and quantification of impurities without specific reference standards.98.6%Primary analytical method, provides structural information, highly accurate and precise.[6]Lower sensitivity than HPLC, requires a certified internal standard, longer analysis time.
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionized molecules.Molecular weight confirmation, structural information from fragmentation patterns.QualitativeHigh sensitivity and specificity, excellent for impurity identification when coupled with a separation technique (e.g., LC-MS).Not inherently quantitative without appropriate standards and calibration.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups, confirmation of tautomeric form.QualitativeFast, non-destructive, provides information about the solid-state form.Not suitable for quantifying impurities, provides limited information on the nature of impurities.

Experimental Protocols

Detailed methodologies for each of the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[7][8]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic anhydride (certified reference material, >99.5% purity).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of this compound (e.g., one of the aromatic protons).

    • Integrate the singlet peak of maleic anhydride.

    • Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.

Mass Spectrometry (MS)

This method is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive and Negative ESI.

  • Sample Preparation: The eluent from the HPLC analysis can be directly introduced into the mass spectrometer. For direct infusion, prepare a dilute solution (e.g., 10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Data Analysis:

    • Look for the protonated molecule [M+H]+ and/or the deprotonated molecule [M-H]- corresponding to the molecular weight of this compound (139.11 g/mol ).

    • Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern, which can be used for structural confirmation. Key fragments for carboxylic acids often involve the loss of H2O (18 Da) and CO2 (44 Da).[9]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the presence of key functional groups and to provide evidence for the tautomeric form of this compound in the solid state.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry, synthesized powder directly onto the ATR crystal.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups present in 2-oxo-1,2-dihydropyridine-4-carboxylic acid.

    • Broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹).[10]

    • C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹).[10]

    • C=O stretch from the pyridone ring (around 1640-1680 cm⁻¹).

    • C=C and C-N stretching vibrations of the pyridine ring.

Visualization of Workflows

The following diagrams illustrate the logical flow of validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_purification Purification cluster_validation Purity Validation (Orthogonal Methods) cluster_final Final Product Synthesis Synthesis of This compound Crude_Product Crude Product Synthesis->Crude_Product TLC Thin Layer Chromatography (TLC) Crude_Product->TLC Preliminary Check Purification Purification (e.g., Recrystallization) TLC->Purification HPLC HPLC (Relative Purity) Purification->HPLC qNMR qNMR (Absolute Purity) Purification->qNMR MS Mass Spectrometry (Identity Confirmation) Purification->MS FTIR FTIR (Functional Groups) Purification->FTIR HPLC->qNMR Final_Product Pure this compound (Purity ≥ 98.5%) qNMR->MS MS->FTIR

General workflow for the synthesis and purity validation of this compound.

Analytical_Technique_Relationship cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis & Structural Confirmation HPLC HPLC (Relative Purity) MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS LC-MS for Impurity ID qNMR qNMR (Absolute Purity) NMR_Structure NMR Spectroscopy (Structural Elucidation) qNMR->NMR_Structure Same Technique, Different Application FTIR FTIR Spectroscopy (Functional Groups & Tautomerism) Purity_Assessment Comprehensive Purity Assessment of this compound Purity_Assessment->HPLC Separation & Quantification Purity_Assessment->qNMR Absolute Quantification Purity_Assessment->MS Identity Confirmation Purity_Assessment->FTIR Structural Confirmation Purity_Assessment->NMR_Structure Structural Elucidation

Logical relationship between analytical techniques for comprehensive purity assessment.

Conclusion

Validating the purity of synthesized this compound requires a multi-faceted approach, leveraging the strengths of various analytical techniques. While HPLC is an invaluable tool for routine quality control and detecting trace impurities, qNMR provides a robust, primary method for determining absolute purity and confirming the structure of the main component. Mass spectrometry is essential for molecular weight confirmation and impurity identification, and FTIR offers a rapid method for functional group analysis and confirming the solid-state tautomeric form. By employing these orthogonal methods, researchers and drug development professionals can ensure the highest level of confidence in the quality and purity of their synthesized this compound, a critical step in the journey from laboratory synthesis to potential therapeutic applications.

References

A Comparative Analysis of 2-Hydroxyisonicotinic Acid and Isonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, biological activities, and synthetic protocols of 2-Hydroxyisonicotinic acid and its structural analog, isonicotinic acid, providing essential data for researchers in drug discovery and development.

This guide offers a detailed comparative analysis of this compound and isonicotinic acid, two structurally related pyridine carboxylic acids. While isonicotinic acid is a well-established precursor to various pharmaceuticals, notably the anti-tuberculosis drug isoniazid, this compound is an emerging compound with potential applications in medicinal chemistry. This document summarizes their known properties, presents available experimental data on their biological activities, and provides detailed synthetic protocols to support further research and development.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and isonicotinic acid is crucial for their application in drug design and synthesis. The introduction of a hydroxyl group at the C2 position of the pyridine ring in this compound significantly alters its electronic and steric characteristics compared to isonicotinic acid, influencing properties such as acidity, solubility, and melting point.

PropertyThis compoundIsonicotinic Acid
Molecular Formula C₆H₅NO₃C₆H₅NO₂
Molecular Weight 139.11 g/mol 123.11 g/mol
Melting Point >300 °C310-315 °C
Appearance White to off-white crystalline solidWhite to off-white crystalline solid
Water Solubility Data not readily available5.2 g/L (20 °C)[1]
pKa Data not readily available4.96 (at 25 °C)[2]

Biological Activities: A Comparative Overview

While direct comparative studies on the biological activities of this compound and isonicotinic acid are limited, existing research on their derivatives provides valuable insights into their potential therapeutic applications.

Antimicrobial Activity

Isonicotinic acid derivatives, particularly isoniazid, are renowned for their potent antimicrobial effects, especially against Mycobacterium tuberculosis. The antimicrobial potential of this compound is less explored, though recent studies on related compounds are beginning to shed light on its possibilities.

A study on a Schiff base compound synthesized from isoniazid (an isonicotinic acid derivative) and a 2-hydroxynicotinoid compound demonstrated notable antibacterial activity. The minimum inhibitory concentrations (MIC) of the individual components and the resulting compound were determined against Staphylococcus aureus and Escherichia coli.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Isoniazid402.50[3][4][5][6]402.50[3][4][5][6]
2-Hydroxynicotinoid402.50[3][4][5][6]402.50[3][4][5][6]
Isoniazid/2-Hydroxynicotinoid Schiff Base201.25[3][4][5][6]100.63[3][4][5][6]

These results suggest that derivatization of 2-hydroxy-substituted pyridines can lead to compounds with enhanced antimicrobial properties. Further studies are warranted to evaluate the intrinsic antimicrobial activity of this compound itself.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have been investigated for their anti-inflammatory properties, with some exhibiting significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50).

Isonicotinic Acid DerivativeCOX-2 IC50 (µM)
Isonicotinate of meta-aminophenol1.42 ± 0.1 µg/mL (converted to µM)
Celecoxib (Control)~0.04

Note: The IC50 value for the isonicotinate of meta-aminophenol was reported in µg/mL and has been converted to µM for comparison, assuming a molecular weight similar to the parent compound.

Currently, there is a lack of publicly available data on the anti-inflammatory activity and COX-2 inhibition of this compound. This represents a significant area for future research.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for advancing research. The following sections provide methodologies for the synthesis of both compounds and for the evaluation of their biological activities.

Synthesis Protocols

Synthesis of Isonicotinic Acid from 4-Picoline

Isonicotinic acid can be synthesized via the oxidation of 4-picoline. A common laboratory-scale procedure involves the use of potassium permanganate as the oxidizing agent.

Materials:

  • 4-Picoline

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-picoline and water.

  • Slowly add potassium permanganate to the stirred solution. The reaction is exothermic, and the temperature should be controlled.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with concentrated sulfuric acid.

  • To remove any remaining MnO₂, add a small amount of sodium bisulfite until the solution is colorless.

  • Concentrate the solution by evaporation.

  • Adjust the pH of the concentrated solution to the isoelectric point of isonicotinic acid (around 3.5) using concentrated hydrochloric acid.

  • The isonicotinic acid will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot water to obtain pure isonicotinic acid.

Synthesis of this compound

A potential synthetic route to this compound involves the hydrolysis of 2-chloroisonicotinic acid.

Materials:

  • 2-Chloronicotinic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water

Procedure:

  • Dissolve 2-chloronicotinic acid in an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH where this compound precipitates.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to yield pure this compound.

Biological Assay Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound or isonicotinic acid)

  • Positive control antibiotic

  • Negative control (broth only)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in CAMHB directly in the wells of the 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Include a positive control (bacteria with a known effective antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth (turbidity). The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the compounds on COX-1 and COX-2 can be determined using a commercially available inhibitor screening assay kit or by following a standard protocol.[1][2][4][12][13]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • A suitable buffer (e.g., Tris-HCl)

  • Test compound

  • Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • Detection reagent (e.g., a fluorometric or colorimetric probe)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound and the control inhibitor.

  • In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound at various concentrations to the designated wells. Include wells for a positive control (enzyme with no inhibitor) and a negative control (no enzyme).

  • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Immediately measure the product formation kinetically over a set period using a plate reader at the appropriate wavelength for the detection reagent.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the interaction of these compounds with biological pathways is crucial for rational drug design.

Isonicotinic Acid Derivatives and the COX-2 Pathway

Derivatives of isonicotinic acid have been shown to exert their anti-inflammatory effects through the inhibition of the COX-2 enzyme. The COX-2 pathway is a key component of the inflammatory response, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.

The following diagram illustrates the simplified COX-2 pathway and the point of inhibition by isonicotinic acid derivatives.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isonicotinic_Derivatives Isonicotinic Acid Derivatives Isonicotinic_Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isonicotinic acid derivatives.

Potential Mechanisms of this compound

The mechanism of action for this compound is not yet well-defined in the scientific literature. The presence of the hydroxyl group introduces a potential for different biological interactions compared to isonicotinic acid. It may act as a hydrogen bond donor and acceptor, potentially altering its binding affinity for various enzymes or receptors. Further research is necessary to elucidate the specific signaling pathways modulated by this compound.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound and isonicotinic acid. Isonicotinic acid stands as a versatile and well-characterized scaffold in medicinal chemistry, with its derivatives demonstrating significant antimicrobial and anti-inflammatory activities. In contrast, this compound remains a relatively underexplored molecule with considerable potential.

The provided data and protocols offer a foundation for further investigation. Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of the antimicrobial and anti-inflammatory activities of this compound and isonicotinic acid.

  • Mechanism of action studies: Elucidating the specific biological targets and signaling pathways of this compound.

  • Derivative synthesis and screening: Exploring the synthesis of novel derivatives of this compound to enhance its therapeutic properties.

By systematically addressing these research gaps, the scientific community can unlock the full potential of both this compound and isonicotinic acid in the development of new and improved therapeutics.

References

A Comparative Guide to the Biological Activities of 2-Hydroxyisonicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyisonicotinic acid (2-HINA), a pyridinecarboxylic acid derivative, and its analogs are emerging as a versatile class of compounds with a broad spectrum of biological activities. This guide provides an objective comparison of the performance of 2-HINA and its key analogs, supported by experimental data from peer-reviewed studies. The primary activities explored include antimicrobial, anti-inflammatory, and Hypoxia-Inducible Factor-1α (HIF-1α) inhibitory effects, offering insights for further research and drug development.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its derivatives varies significantly with structural modifications. The following sections and tables summarize the quantitative data available for their key biological activities.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The introduction of different functional groups significantly influences the minimum inhibitory concentration (MIC) of these compounds.

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus402.50[1]
Escherichia coli402.50[1]
Isoniazid/2-hydroxynicotinoid Schiff base Staphylococcus aureus201.25[1]
Escherichia coli100.63[1]
2-hydroxynicotinoyl-serine-butyl ester (AD-3) Bacillus subtilis> Antimycin A3[2]
Staphylococcus aureus> Antimycin A3[2]

Note: A lower MIC value indicates greater antimicrobial activity.

Anti-inflammatory Activity

Several isonicotinic acid derivatives have been investigated for their potential to mitigate inflammatory responses, primarily through the inhibition of Reactive Oxygen Species (ROS).

Compound/AnalogAssayIC50 (µg/mL)Reference
Isonicotinate 5 (N-(3-Aminophenyl) isonicotinamide) ROS Inhibition1.42 ± 0.1[3][4]
Ibuprofen (Standard Drug) ROS Inhibition11.2 ± 1.9[3][4]
HIF-1α Inhibitory Activity

Analogs of 2-aminoisonicotinic acid have been identified as inhibitors of HIF-1α, a key transcription factor in cellular response to hypoxia and a target in cancer therapy.

Compound/AnalogCell LineIC50 (nM)Reference
(Aryloxyacetylamino)-isonicotinic acid analogue 17 Hep3BPotent Inhibition[5]
Manassantin B -3[6]
EZN-2968 (antisense oligonucleotide) -1-5[6]
Moracin O Hep3B6.76[6]

Signaling Pathways

The biological effects of this compound and its analogs are mediated through their interaction with specific cellular signaling pathways.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic acid and its derivatives can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes, including neurotransmission and inflammation. Activation of nAChRs can trigger downstream signaling cascades involving kinases like PKA, CAMKs, and ERK1/2.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response nAChR nAChR Ca_ion Ca²⁺ Influx nAChR->Ca_ion PKC PKC Ca_ion->PKC PI3K PI3K Ca_ion->PI3K Ras Ras PKC->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf NFkB NF-κB Akt->NFkB MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Response Gene Expression (Proliferation, Survival, Inflammation) CREB->Response NFkB->Response Ligand Nicotinic Ligand Ligand->nAChR

Figure 1: Simplified nAChR Signaling Pathway.
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of genes involved in angiogenesis, cell survival, and metabolism. Inhibitors of HIF-1α can disrupt this process.

HIF1a_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_nucleus Nucleus HIF1a_N HIF-1α PHD_FIH_N PHD, FIH HIF1a_N->PHD_FIH_N Hydroxylation VHL VHL PHD_FIH_N->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HIF1a_H HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_H->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binding Gene_Transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Gene_Transcription Inhibitor HIF-1α Inhibitor Inhibitor->HIF1a_H Inhibition

Figure 2: HIF-1α Signaling Pathway under Normoxia and Hypoxia.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

HIF-1α Inhibition Assay (Cell-Based Reporter Assay)

This assay is used to screen for inhibitors of HIF-1α transcriptional activity.

  • Cell Culture and Transfection: A suitable human cancer cell line (e.g., Hep3B) is cultured and co-transfected with a Hypoxia Response Element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.

  • Induction of Hypoxia: The cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours) to induce HIF-1α activity.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity (from the HRE reporter) is normalized to the Renilla luciferase activity (control). The percentage of inhibition is calculated relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutic agents. The presented data highlights their potential as antimicrobial, anti-inflammatory, and anticancer agents through the modulation of key signaling pathways. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this versatile class of molecules.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Hydroxyisonicotinic acid is essential for pharmacokinetic studies, quality control, and metabolic research. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, especially when different analytical techniques are employed across various laboratories or stages of drug development.

This guide provides a comprehensive comparison of three prevalent analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). As there is limited published literature on direct cross-validation studies for this specific analyte, this document synthesizes established analytical methodologies and performance characteristics from structurally similar aromatic and pyridine-based acids to present a representative cross-validation framework.[1]

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small aromatic acids like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995> 0.998> 0.996
Accuracy (% Recovery) 95 - 105%98 - 102%93 - 107%
Precision (% RSD) < 5%< 3%< 6%
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL~10 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~0.5 ng/mL~30 ng/mL
Selectivity ModerateHighHigh
Throughput HighMediumMedium
Cost LowHighMedium

Visualizing the Cross-Validation Workflow

A systematic approach is fundamental for the effective cross-validation of analytical methods. The diagram below illustrates a general workflow for comparing different analytical techniques for the quantification of this compound.

Cross-Validation Workflow for this compound Analysis Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Sample Bulk Sample of This compound Stock Prepare Stock Solution Sample->Stock Spiked Prepare Spiked Samples (e.g., in plasma or buffer) Stock->Spiked HPLC HPLC-UV Analysis Spiked->HPLC LCMS LC-MS/MS Analysis Spiked->LCMS GCMS GC-MS Analysis Spiked->GCMS Data Collect and Process Data HPLC->Data LCMS->Data GCMS->Data Compare Compare Performance Metrics (Accuracy, Precision, Linearity) Data->Compare Conclusion Draw Conclusion on Method Comparability Compare->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

Detailed and robust methodologies are crucial for the successful implementation and validation of any analytical method. The following are representative protocols for HPLC-UV, LC-MS/MS, and GC-MS, based on established methods for similar aromatic and pyridine-based compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and quantification in less complex matrices due to its robustness and cost-effectiveness.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Standard solutions of this compound are prepared in the mobile phase. Samples may require protein precipitation with acetonitrile or solid-phase extraction for complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of the analyte are expected in complex biological matrices.[4][5][6]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI positive or negative, depending on sensitivity.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation: Samples are typically subjected to protein precipitation followed by centrifugation and filtration. For higher sensitivity, solid-phase extraction may be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility.[7][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation and Derivatization: Samples are dried and then derivatized to form a volatile silyl derivative. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a set time.[9][10]

Conclusion

The cross-validation of analytical methods is a critical exercise for ensuring the consistency and reliability of data. For the quantification of this compound, HPLC-UV, LC-MS/MS, and GC-MS each present distinct advantages. HPLC-UV is a robust and economical choice for routine analysis in simpler matrices. GC-MS provides high selectivity but requires a derivatization step. LC-MS/MS stands out for its superior sensitivity and selectivity, making it the gold standard for bioanalytical applications in complex matrices. The choice of method should be guided by the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available resources. The representative data and protocols provided in this guide offer a solid foundation for developing and cross-validating analytical methods for this compound.

References

Reproducibility of Experimental Results Using 2-Hydroxyisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 2-Hydroxyisonicotinic acid, exploring factors that may influence its experimental reproducibility and comparing its performance with related alternatives where data is available.

Factors Influencing Experimental Reproducibility

The inherent chemical properties of a compound can significantly impact the consistency of experimental outcomes. For this compound, two key factors that can affect reproducibility are its solubility and its existence in different structural forms, known as tautomers and polymorphs.

Solubility: The extent to which a compound dissolves in a solvent is crucial for preparing accurate and consistent concentrations for experiments. Variations in solubility can lead to discrepancies in observed biological or chemical activity. The solubility of hydroxynicotinic acid isomers, including this compound, has been studied in different solvents.

Tautomerism and Polymorphism: this compound can exist in a tautomeric form as 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. Furthermore, it has been found to exist in four different polymorphic forms, which are distinct crystalline structures of the same compound. These different forms can have varying physical properties, including solubility and stability, which can be a significant source of experimental variability if not properly controlled.

Performance Comparison with Alternatives

Direct comparative studies on the biological activity and experimental reproducibility of this compound against its isomers or non-hydroxylated counterparts are limited in publicly available literature. However, data from studies on related compounds can provide valuable insights.

Antimicrobial Activity

A study on a Schiff base compound synthesized from 2-hydroxynicotinaldehyde (a derivative of 2-hydroxynicotinic acid) and isoniazid (a primary anti-tuberculosis drug derived from isonicotinic acid) provides a basis for comparing the antimicrobial efficacy of a 2-hydroxy-substituted compound with a well-established drug. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism.

CompoundOrganismMinimum Inhibitory Concentration (MIC) (μg/mL)
IsoniazidStaphylococcus aureus402.50
IsoniazidEscherichia coli402.50
2-HydroxynicotinaldehydeStaphylococcus aureus402.50
2-HydroxynicotinaldehydeEscherichia coli402.50
Isoniazid/2-hydroxynicotinaldehyde Schiff baseStaphylococcus aureus201.25
Isoniazid/2-hydroxynicotinaldehyde Schiff baseEscherichia coli100.63

This data suggests that the introduction of the 2-hydroxy group, in the context of this specific Schiff base, can lead to an enhancement of antimicrobial activity compared to the parent compounds.

Solubility Comparison

The solubility of different hydroxynicotinic acid isomers in water and ethanol provides a direct comparison of their physical properties, which can influence their handling and bioavailability in experiments.

CompoundSolventSolubility
2-Hydroxynicotinic acidWaterLess soluble than 4-Hydroxynicotinic acid, more soluble than 5- and 6-Hydroxynicotinic acid
4-Hydroxynicotinic acidWaterMost soluble
5-Hydroxynicotinic acidWaterSimilar solubility to 6-Hydroxynicotinic acid
6-Hydroxynicotinic acidWaterSimilar solubility to 5-Hydroxynicotinic acid
2-Hydroxynicotinic acidEthanolMost soluble (similar to 4-Hydroxynicotinic acid)
4-Hydroxynicotinic acidEthanolMost soluble (similar to 2-Hydroxynicotinic acid)
5-Hydroxynicotinic acidEthanolLess soluble than 2- and 4-Hydroxynicotinic acid
6-Hydroxynicotinic acidEthanolLeast soluble

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on its relationship to isonicotinic acid and its derivatives, standard protocols for in vitro and cell-based assays can be adapted.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. The choice of solvent should be tested for its own potential antimicrobial effects at the concentrations used.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing microbial growth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound is not well-established, its structural similarity to nicotinic acid (niacin) suggests potential interactions with pathways involving nicotinic acid receptors. Nicotinic acid is known to interact with G protein-coupled receptors, such as GPR109A (HM74A), which can modulate various cellular processes.

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for assessing the biological activity of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_HINA 2-Hydroxyisonicotinic Acid Receptor G-protein Coupled Receptor (e.g., GPR109A) 2_HINA->Receptor G_Protein G-protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA Target_Protein Target Protein PKA->Target_Protein Response Cellular Response Target_Protein->Response

Caption: Hypothetical signaling pathway for this compound.

G Start Start Prepare_Stock Prepare Stock Solution of 2-HINA Start->Prepare_Stock Cell_Culture Culture and Seed Target Cells Start->Cell_Culture Treatment Treat Cells with 2-HINA Dilutions Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Biological Assay (e.g., Viability, Cytokine production) Incubation->Assay Data_Analysis Analyze and Quantify Results Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell-based assays.

Benchmarking 2-Hydroxyisonicotinic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 2-hydroxyisonicotinic acid with other key pyridine derivatives, namely picolinic acid and nicotinic acid. As vital compounds in drug discovery and development, understanding their comparative physicochemical properties, biological activities, and underlying mechanisms of action is crucial for researchers, scientists, and drug development professionals. This document summarizes available data to facilitate informed decisions in research and development.

Physicochemical Properties: A Comparative Overview

The position of the hydroxyl and carboxyl groups on the pyridine ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their biological activity, bioavailability, and formulation characteristics.

PropertyThis compoundPicolinic AcidNicotinic Acid
Synonym 2-oxo-1,2-dihydropyridine-4-carboxylic acidPyridine-2-carboxylic acidPyridine-3-carboxylic acid
Molecular Formula C₆H₅NO₃[1]C₆H₅NO₂C₆H₅NO₂
Molar Mass ( g/mol ) 139.11[1]123.11123.11
CAS Number 22282-72-0[1]98-98-659-67-6
Appearance White to off-white crystalline solidWhite solidWhite, translucent crystals
Melting Point (°C) >300136-138237
Solubility in Water Data not availableSlightly soluble18 g/L

Biological Activity: A Focus on Anticancer and Anti-inflammatory Potential

Pyridine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This guide focuses on the comparative anticancer and anti-inflammatory potential of this compound and its isomers. While direct comparative studies are limited, the available data provides valuable insights.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of various pyridine derivatives against several cancer cell lines.

Compound/DerivativeCancer Cell LineIC₅₀ ValueReference
Picolinic Acid Derivative A549 (Lung Cancer)99.93 µM[1]
Nicotinamide (a form of Niacin) Melanoma~21.5 mM[2]
2,3-Pyridinedicarboxylic acid-Zn Complex SMMC-7721 (Hepatocellular Carcinoma)21.80 µg/mL[3]

Note: Data for this compound is not currently available in the public domain.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridine derivatives are well-documented, with several studies investigating their mechanisms of action.

Compound/DerivativeAssayIC₅₀ ValueReference
Isonicotinic Acid Derivative ROS Inhibition1.42 ± 0.1 µg/mL[4]
Ibuprofen (Reference) ROS Inhibition11.2 ± 1.9 µg/mL[4]
Nicotinic Acid Derivatives Human RBC hemolysis14.06 ± 0.15 µM to 85.56 ± 0.25 µM[5]
Ketorolac (Reference) Human RBC hemolysis11.79 ± 0.17 µM[5]

Note: While a derivative of isonicotinic acid shows potent activity, specific data for this compound is not available. One study indicated that isonicotinic acid itself was inactive in a carrageenan-induced paw edema model in mice[6].

Signaling Pathways and Mechanisms of Action

The biological effects of pyridine derivatives are often mediated through their interaction with key signaling pathways, particularly the NF-κB and MAPK pathways, which are central to inflammation and cancer.

NF-κB Signaling Pathway:

Nicotinic acid has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway. It reduces the phosphorylation of IKKβ and IκBα, leading to decreased nuclear translocation of the p65 subunit of NF-κB[1]. This, in turn, suppresses the expression of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1[1][7].

MAPK Signaling Pathway:

The MAPK signaling cascade is another crucial pathway involved in cellular processes like proliferation and inflammation. While direct evidence for the effect of this compound on this pathway is lacking, the known anti-inflammatory and potential anticancer activities of related pyridine derivatives suggest that modulation of MAPK signaling is a plausible mechanism of action that warrants further investigation.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_mechanistic Mechanistic Studies Cell_Culture Cancer/Immune Cell Lines Compound_Treatment Treat with Pyridine Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Cytokine_Assay ELISA for Pro-inflammatory Cytokines Compound_Treatment->Cytokine_Assay Protein_Extraction Protein Lysate Preparation Compound_Treatment->Protein_Extraction Animal_Model Rodent Model Induce_Inflammation Carrageenan Injection Animal_Model->Induce_Inflammation Compound_Administration Administer Pyridine Derivatives Induce_Inflammation->Compound_Administration Measure_Edema Measure Paw Edema Compound_Administration->Measure_Edema Western_Blot Western Blot for p-IKK, p-IκBα, p-p65, p-ERK, p-JNK Protein_Extraction->Western_Blot

Figure 1. A general experimental workflow for evaluating the biological activity of pyridine derivatives.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Summary:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the pyridine derivative and a vehicle control.

  • MTT Incubation: After the desired treatment period, add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol Summary:

  • Animal Acclimatization: Acclimate animals to the experimental conditions.

  • Compound Administration: Administer the pyridine derivative or vehicle control to the animals (e.g., orally or intraperitoneally).

  • Induction of Edema: After a set time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., phosphorylated forms of signaling proteins).

Protocol Summary:

  • Cell Lysis: Prepare protein lysates from cells treated with the pyridine derivative and/or an inflammatory stimulus.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, phospho-ERK).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates IκBα IκBα IKK->IκBα phosphorylates (p-IκBα) NFkB_complex p65/p50 IκBα->NFkB_complex degrades, releasing p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex_n p65/p50 NFkB_complex->NFkB_complex_n translocates p65_n p65 p65_n->NFkB_complex_n p50_n p50 p50_n->NFkB_complex_n Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_complex_n->Gene_Expression induces Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->IKK inhibits

References

A Comparative Guide to Nicotinic Acid and Its Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nicotinic acid (niacin) and its key derivatives, focusing on their mechanisms of action, biological activities, and the experimental protocols used for their evaluation. While the primary focus is on well-studied compounds like nicotinic acid and nicotinamide, this document also addresses the available data for the synthetic agonist Acifran and notes the limited public research on 2-Hydroxyisonicotinic acid in these contexts.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and experimentally determined activities of nicotinic acid and its alternatives. This allows for a direct comparison of their potency and primary biological effects.

Table 1: Potency at the GPR109A Receptor

CompoundReceptor TargetAssay TypeEC50 (nM)Key Findings
Nicotinic Acid GPR109AcAMP Inhibition~100 - 5000Potent agonist, activation leads to both therapeutic and side effects.[1][2]
Nicotinamide GPR109AcAMP InhibitionNo significant activityDoes not bind to or activate the GPR109A receptor.
Acifran GPR109AcAMP Inhibition~100A potent synthetic agonist for the GPR109A receptor.[1]
This compound GPR109ANot widely reportedNot availableInsufficient data available for a direct comparison of GPR109A agonism.

Table 2: Comparison of Biological Effects and Side Profiles

CompoundPrimary Biological EffectsKey Side EffectsMechanism of Side Effects
Nicotinic Acid Reduces LDL, VLDL, and triglycerides; Increases HDL; Anti-inflammatory.[3][4][5]Cutaneous flushing (redness, warmth, itching of the skin).GPR109A-mediated release of prostaglandin D2 (PGD2) from skin cells.[6][7]
Nicotinamide Serves as a precursor to NAD+; potential anti-inflammatory and skin health benefits.Generally well-tolerated; does not cause flushing.Does not activate the GPR109A receptor.
Acifran Potent anti-lipolytic effects (inhibition of free fatty acid release).[1]Similar flushing potential to nicotinic acid.Activation of the GPR109A receptor.
This compound Limited data; some derivatives show antimicrobial activity.[8][9]Not well-documented.Not applicable due to lack of extensive research.

Signaling Pathways and Mechanisms of Action

Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor GPR109A (also known as HCA2). This activation triggers two main signaling cascades:

  • Gαi-Mediated Pathway: Upon agonist binding, the Gαi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is responsible for the anti-lipolytic effects observed in adipocytes.[10]

  • β-Arrestin-Mediated Pathway: GPR109A activation also leads to the recruitment of β-arrestin proteins.[6][7] This pathway is implicated in the cutaneous flushing side effect through the activation of phospholipase A2 and the subsequent release of arachidonic acid, a precursor to prostaglandins.[6]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi Pathway (Anti-lipolytic Effect) cluster_arrestin β-Arrestin Pathway (Flushing Effect) GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi activates Arrestin β-Arrestin GPR109A->Arrestin recruits Ligand Nicotinic Acid / Acifran Ligand->GPR109A binds AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis PLA2 Phospholipase A2 Arrestin->PLA2 activates AA Arachidonic Acid PLA2->AA releases PGD2 Prostaglandin D2 AA->PGD2 Flush Vasodilation (Flushing) PGD2->Flush

Caption: GPR109A signaling cascade upon agonist binding.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these compounds are provided below.

GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to activate the Gαi-coupled GPR109A receptor, leading to a decrease in intracellular cAMP levels.

Experimental Workflow:

cAMP_Workflow start Start step1 Seed GPR109A-expressing cells (e.g., HEK293) in a 96-well plate start->step1 step2 Incubate cells overnight to allow attachment step1->step2 step3 Prepare serial dilutions of test compounds (Nicotinic Acid, Acifran, etc.) step2->step3 step4 Add test compounds to cells step3->step4 step5 Add Forskolin to stimulate adenylyl cyclase and increase basal cAMP step4->step5 step6 Incubate for a defined period (e.g., 30 minutes) step5->step6 step7 Lyse cells and add cAMP detection reagents (e.g., HTRF, AlphaScreen) step6->step7 step8 Measure signal on a plate reader step7->step8 step9 Calculate % inhibition and determine EC50 values step8->step9 end End step9->end

Caption: Workflow for a GPR109A cAMP inhibition assay.

Detailed Steps:

  • Cell Preparation: Seed HEK293 cells stably expressing the human GPR109A receptor into 96-well plates at a predetermined density and allow them to adhere overnight.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., nicotinic acid, Acifran) in an appropriate assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells.

    • Add the diluted test compounds to the respective wells.

    • Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. This elevates the basal cAMP level, allowing for the measurement of inhibition.[11]

    • Incubate the plate at room temperature for 30 minutes.[11]

  • Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12]

  • Data Analysis: Plot the percentage of inhibition of the forskolin-induced cAMP production against the logarithm of the compound concentration. Fit the data using a sigmoidal dose-response curve to calculate the EC50 value.[1]

Macrophage Cholesterol Efflux Assay

This assay assesses the ability of compounds to promote the removal of cholesterol from macrophages, a key process in preventing atherosclerosis.

Experimental Workflow:

Cholesterol_Efflux_Workflow start Start step1 Culture macrophages (e.g., J774, THP-1) in 96-well plates start->step1 step2 Label cells with fluorescently-tagged cholesterol (e.g., NBD-cholesterol) for 24h step1->step2 step3 Wash cells to remove excess label step2->step3 step4 Equilibrate cells in serum-free medium overnight step3->step4 step5 Add cholesterol acceptors (e.g., HDL, ApoA1) with or without test compounds step4->step5 step6 Incubate for a defined period (e.g., 4-6 hours) step5->step6 step7 Collect the supernatant (medium) step6->step7 step8 Lyse the cells step7->step8 step9 Measure fluorescence in both supernatant and cell lysate step8->step9 step10 Calculate % cholesterol efflux step9->step10 end End step10->end

Caption: Workflow for a macrophage cholesterol efflux assay.

Detailed Steps:

  • Cell Culture and Labeling: Plate macrophage cells (e.g., J774 or differentiated THP-1) in 96-well plates. Label the cells by incubating them with a medium containing fluorescently-labeled cholesterol (e.g., NBD-cholesterol) for 24 hours.[13][14][15][16]

  • Equilibration: Wash the cells to remove the labeling medium and then incubate them overnight in a serum-free medium. This allows the labeled cholesterol to equilibrate within the cellular cholesterol pools.[13][15]

  • Efflux: Replace the equilibration medium with a serum-free medium containing the cholesterol acceptor (e.g., high-density lipoprotein (HDL) or apolipoprotein A-I) and the test compound. Incubate for 4 to 6 hours.[14][16]

  • Quantification: After incubation, collect the supernatant. Lyse the cells with a suitable lysis buffer.

  • Data Analysis: Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence plate reader. Calculate the percentage of cholesterol efflux as: (Fluorescence in medium / (Fluorescence in medium + Fluorescence in cell lysate)) * 100.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic animal model used to evaluate the acute anti-inflammatory activity of new compounds.

Experimental Workflow:

Paw_Edema_Workflow start Start step1 Group rats or mice and administer test compounds orally or via IP injection start->step1 step2 After a set time (e.g., 30-60 min), inject Carrageenan (1%) into the sub-plantar region of the right hind paw step1->step2 step3 Measure the paw volume/thickness at baseline (time 0) step2->step3 step4 Measure paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4 hours post-carrageenan) using a plethysmometer or calipers step3->step4 step5 Calculate the percentage of edema inhibition for each group compared to the vehicle control step4->step5 end End step5->end

Caption: Workflow for the carrageenan-induced paw edema model.

Detailed Steps:

  • Animal Dosing: Administer the test compound or vehicle to groups of rats or mice via the desired route (e.g., oral gavage).[17][18]

  • Induction of Inflammation: After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each animal.[17]

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (baseline) and at several time points afterward (e.g., every hour for 4-5 hours).[17][19]

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.

References

Peer-reviewed methods for the characterization of 2-Hydroxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peer-reviewed methods for the characterization of 2-Hydroxyisonicotinic acid (2-HINA), a key heterocyclic compound of interest in pharmaceutical research and development. Understanding the nuanced physicochemical properties of this molecule is paramount for its effective application. This document outlines and contrasts various analytical techniques, offering detailed experimental protocols and data to aid in method selection and implementation.

Introduction to this compound

This compound, also known as 2-hydroxy-4-pyridinecarboxylic acid, is a derivative of pyridine. Its structure, featuring both a hydroxyl and a carboxylic acid group on the pyridine ring, allows for tautomerism, primarily existing in the pyridone form (2-oxo-1,2-dihydropyridine-4-carboxylic acid). This tautomeric equilibrium is a critical consideration in its characterization, influencing its spectral and chemical properties. The meticulous characterization of 2-HINA is essential for quality control, stability studies, and understanding its biological activity.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and elucidating the structure of 2-HINA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the molecular structure of 2-HINA. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-HINA in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as exchangeable protons from the carboxylic acid and hydroxyl/amide groups. The chemical shifts and coupling constants of the ring protons are indicative of the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group (or the amide carbonyl in the tautomeric form) are particularly diagnostic.

Alternative Method: 2D NMR Spectroscopy For unambiguous assignment of proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY identifies proton-proton couplings within the pyridine ring, while HSQC correlates directly bonded proton and carbon atoms.

Table 1: Comparison of NMR Spectroscopy Methods

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Proton environment, coupling information.High sensitivity, rapid acquisition.Signal overlap in complex molecules.
¹³C NMR Carbon skeleton, presence of functional groups.Wide chemical shift range, less signal overlap.Lower sensitivity, longer acquisition times.
2D NMR (COSY, HSQC) Connectivity between atoms.Unambiguous structural assignment.Longer experiment times, requires more expertise for interpretation.
Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of 2-HINA, as well as for obtaining structural information through fragmentation analysis.

Electron Ionization (EI-MS): This technique provides a characteristic fragmentation pattern that can serve as a fingerprint for the molecule. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and cleavage of the pyridine ring.

Electrospray Ionization (ESI-MS): A soft ionization technique, ESI-MS is well-suited for polar molecules like 2-HINA and is readily coupled with liquid chromatography. It typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight with high accuracy.

Table 2: Comparison of Mass Spectrometry Ionization Methods

TechniqueInformation ProvidedAdvantagesDisadvantages
Electron Ionization (EI) Molecular weight, fragmentation pattern.Reproducible fragmentation for library matching.Molecular ion may be weak or absent for some compounds.
Electrospray Ionization (ESI) Molecular weight of polar molecules.Soft ionization, suitable for LC coupling.Limited fragmentation without tandem MS.
Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in 2-HINA. Key vibrational bands include the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and the amide in the tautomeric form, and C=C and C-N stretching vibrations of the pyridine ring.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent and the pH, reflecting the different ionic and tautomeric forms of the molecule.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of 2-HINA and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like 2-HINA.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC for the analysis of polar organic compounds. A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention of 2-HINA can be controlled by adjusting the pH of the mobile phase, which affects its ionization state.

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative separation mode that is well-suited for very polar compounds that show little retention in RP-HPLC. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Table 3: Comparison of HPLC Methods

MethodStationary PhaseMobile PhasePrinciple of SeparationBest Suited For
Reversed-Phase HPLC Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Partitioning based on hydrophobicity.Separation of moderately polar to non-polar compounds.
HILIC Polar (e.g., Silica, Amide)Apolar (e.g., Acetonitrile/Water)Partitioning into an adsorbed water layer on the stationary phase.Separation of very polar compounds.

Thermal Analysis

Thermal analysis techniques are used to investigate the physical and chemical properties of 2-HINA as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of 2-HINA and to identify decomposition temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, enthalpy of fusion, and to study phase transitions and polymorphism. The tautomeric nature of 2-HINA makes the study of its solid-state properties and potential polymorphism particularly important.

Table 4: Comparison of Thermal Analysis Methods

TechniqueMeasurementInformation Provided
Thermogravimetric Analysis (TGA) Mass change vs. TemperatureThermal stability, decomposition profile, solvent/water content.
Differential Scanning Calorimetry (DSC) Heat flow vs. TemperatureMelting point, phase transitions, polymorphism, purity.

Experimental Protocols

General Sample Preparation

For most spectroscopic and chromatographic analyses, this compound should be dissolved in a suitable solvent. Given its polar nature, methanol, dimethyl sulfoxide (DMSO), or aqueous buffers are commonly used. For solid-state analyses like IR and thermal analysis, the sample is typically used as a dry powder.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 255 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 0.2-0.3 mg/mL.

Protocol 2: Mass Spectrometry (LC-ESI-MS)
  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.

  • LC Conditions: As described in Protocol 1.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

Protocol 4: Thermal Analysis (TGA/DSC)
  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Place 5-10 mg of the finely powdered sample in an aluminum pan.

  • TGA/DSC Conditions:

    • Temperature Range: 25 °C to 400 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output Sample 2-HINA Sample Solution Solution in Solvent Sample->Solution Powder Dry Powder Sample->Powder HPLC HPLC Solution->HPLC LCMS LC-MS Solution->LCMS NMR NMR Solution->NMR UVVis UV-Vis Solution->UVVis IR IR Powder->IR TGA_DSC TGA/DSC Powder->TGA_DSC Chromatogram Chromatogram HPLC->Chromatogram MassSpectrum Mass Spectrum LCMS->MassSpectrum NMRSpectrum NMR Spectrum NMR->NMRSpectrum IRSpectrum IR Spectrum IR->IRSpectrum UVVisSpectrum UV-Vis Spectrum UVVis->UVVisSpectrum ThermalCurves Thermal Curves TGA_DSC->ThermalCurves

Caption: Experimental workflow for the characterization of this compound.

Characterization_Logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_properties Physicochemical Properties MW Molecular Weight Structure Molecular Structure Purity Purity (%) ThermalStability Thermal Stability SolidState Solid-State Form MS Mass Spectrometry MS->MW NMR NMR Spectroscopy NMR->Structure IR IR Spectroscopy IR->Structure HPLC HPLC HPLC->Purity Thermal Thermal Analysis Thermal->ThermalStability Thermal->SolidState

Caption: Logical relationships between analytical techniques and characterization aspects.

Safety Operating Guide

Proper Disposal of 2-Hydroxyisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Hydroxyisonicotinic acid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not retrieved in the search, related compounds and general chemical safety principles dictate the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

  • Ventilation: Handle the chemical in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1][2][4][5]

  • Spill Management: In the event of a spill, absorb the material with an inert substance and collect it for disposal as hazardous waste.[5][6] Do not allow the chemical to enter drains.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations.[7][8][9] The following procedure is based on general guidelines for laboratory chemical waste disposal.

  • Waste Determination: Treat all unused or contaminated this compound as hazardous waste unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[6][8] Chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7]

  • Container Selection and Labeling:

    • Use a chemically compatible container for waste collection; plastic is often preferred over glass to minimize breakage.[7][10] The container must have a secure lid and be in good condition.[11]

    • Label the container clearly with a "Hazardous Waste" tag as soon as the first waste is added.[6][7]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]

      • The quantity of waste.

      • The date of waste generation.[7]

      • The location of origin (e.g., building and room number).[7]

      • The name and contact information of the principal investigator.[7]

  • Waste Segregation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][12]

    • Segregate this compound waste from other incompatible waste streams. For instance, store acids and bases separately.[12]

    • Ensure the container is kept closed except when adding waste.[10][11][13]

  • Disposal Request and Pickup:

    • Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[6][7]

    • Complete any required forms, accurately listing all chemical constituents if it is a mixed waste.[7]

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[6][11]

    • The rinsate must be collected and disposed of as hazardous waste.[6][11]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, unless institutional policies state otherwise.[6]

Note: Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][13][14]

Quantitative Disposal Guidelines

While specific quantitative limits for this compound disposal were not found, general laboratory chemical waste regulations provide the following thresholds.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Limit No more than 55 gallons of hazardous waste may be accumulated.[6][10]
Acutely Hazardous Waste (P-listed) Limit For acutely toxic wastes, the limit is one quart.[6][10]
pH for Drain Disposal (for approved substances) Generally between 5.5 and 10.5.[13][14]

It is important to note that this compound is not explicitly approved for drain disposal, and this information is for context on general laboratory practices for non-hazardous aqueous solutions.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Generation of 2-Hydroxyisonicotinic Acid Waste is_contaminated Is the material a waste product? start->is_contaminated treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes empty_container Is the container empty? is_contaminated->empty_container No, container is empty select_container Select a compatible, labeled container treat_as_hazardous->select_container store_in_saa Store in designated Satellite Accumulation Area select_container->store_in_saa segregate Segregate from incompatible wastes store_in_saa->segregate request_pickup Submit pickup request to EHS segregate->request_pickup end_disposal Proper Disposal by EHS request_pickup->end_disposal triple_rinse Triple-rinse container empty_container->triple_rinse Yes dispose_rinsate Collect rinsate as hazardous waste triple_rinse->dispose_rinsate dispose_container Dispose of empty container as regular trash (after defacing label) dispose_rinsate->dispose_container

References

Essential Safety and Operational Guide for Handling 2-Hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Hydroxyisonicotinic acid in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment should be conducted before commencing any work.

Summary of Hazards:

Hazard ClassDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.[1][2]P261, P271, P304+P340, P312, P403+P233

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE Requirements:

Body PartRequired PPERecommended Material/Standard
Hands Chemical-resistant glovesNitrile or Neoprene gloves.[3][4][5][6] Inspect gloves for integrity before each use.[7]
Eyes Safety glasses with side shields or GogglesANSI Z87.1-compliant. Goggles are required when there is a splash hazard.[2][7]
Body Laboratory coatStandard laboratory coat.
Respiratory N95 or higher-rated respiratorRequired when handling the powder outside of a certified chemical fume hood to avoid dust inhalation.[8][9][10]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety and experimental accuracy.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Don Personal Protective Equipment (PPE) prep_1->prep_2 prep_3 Prepare work area in a fume hood prep_2->prep_3 handle_1 Weigh solid this compound prep_3->handle_1 handle_2 Dissolve in appropriate solvent handle_1->handle_2 handle_3 Conduct experiment handle_2->handle_3 clean_1 Decontaminate work surfaces handle_3->clean_1 clean_2 Segregate and label waste clean_1->clean_2 clean_3 Dispose of waste in designated containers clean_2->clean_3

Caption: Standard workflow for handling this compound.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required Personal Protective Equipment (PPE) as detailed in the table above.

    • Ensure a certified chemical fume hood is operational and prepare the work area within the hood.

  • Handling:

    • Carefully weigh the required amount of solid this compound. Avoid creating dust.

    • If the protocol requires a solution, slowly add the solid to the appropriate solvent while stirring to facilitate dissolution.

    • Perform the experimental procedure within the fume hood, keeping the sash at the lowest practical height.

  • Cleanup:

    • Wipe down all work surfaces with an appropriate decontaminating agent.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency Response Plan:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[11][12]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact the institutional safety office.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and chemically compatible container.Collect all solid this compound waste and contaminated materials (e.g., weigh boats, contaminated paper towels).
Liquid Waste Labeled, sealed, and chemically compatible container for organic or aqueous waste as appropriate.Segregate waste streams. Do not mix incompatible chemicals.[14]
Contaminated Sharps Puncture-resistant sharps container.Dispose of any contaminated needles, scalpels, or other sharps.
Empty Containers Triple-rinsed and defaced container.Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced and rinsed container can then be disposed of as regular trash.[15]

All waste must be disposed of through an approved hazardous waste management program.[15][16] Ensure all waste containers are clearly labeled with the contents.[15]

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Contaminated Sharps start Waste Generated solid_waste Contaminated PPE, weigh boats, etc. start->solid_waste liquid_waste Unused solutions, reaction mixtures start->liquid_waste sharps_waste Needles, Pasteur pipettes start->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container disposal Approved Hazardous Waste Disposal solid_container->disposal liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container liquid_container->disposal sharps_container Sharps Container sharps_waste->sharps_container sharps_container->disposal

Caption: Waste disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyisonicotinic acid
Reactant of Route 2
2-Hydroxyisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.